Elesclomol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJIXTWSNXCKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042642 | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488832-69-5 | |
| Record name | Elesclomol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elesclomol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elesclomol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05719 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elesclomol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELESCLOMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elesclomol's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elesclomol is a potent anti-cancer agent that has garnered significant interest for its unique mechanism of action, which exploits the metabolic vulnerabilities of cancer cells. Initially identified as a potent inducer of oxidative stress, recent discoveries have further elucidated its function as a copper ionophore that triggers multiple forms of regulated cell death, including apoptosis, cuproptosis, and potentially ferroptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's cytotoxicity in cancer cells, details key experimental protocols for its study, and presents quantitative data and visual workflows to support further research and development.
Core Mechanisms of Action
This compound's anti-cancer activity is primarily driven by its ability to function as a copper ionophore, selectively delivering copper to the mitochondria of cancer cells. This targeted delivery initiates a cascade of events that overwhelm the cell's antioxidant capacity, leading to catastrophic cellular damage and death.
Copper Ionophore Activity and Mitochondrial Targeting
This compound chelates extracellular cupric copper (Cu(II)) to form a lipophilic complex.[1][2] This complex readily traverses the cell membrane and is rapidly and selectively transported to the mitochondria.[2] The preferential accumulation in mitochondria is a key feature that distinguishes this compound from other copper chelators.[2]
Induction of Reactive Oxygen Species (ROS) and Oxidative Stress
Within the mitochondrial matrix, the this compound-Cu(II) complex undergoes redox cycling. The Cu(II) is reduced to its more toxic cuprous form, Cu(I).[3] This reduction is a critical step in the generation of highly reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][3] Cancer cells often exist in a state of heightened basal oxidative stress, making them particularly vulnerable to the additional ROS burden imposed by this compound.[4][5] This surge in ROS inflicts widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4] The pro-apoptotic activity of this compound can be abrogated by antioxidants like N-acetylcysteine (NAC), confirming the central role of ROS in its mechanism.[4]
Cuproptosis: A Copper-Dependent Cell Death Pathway
More recently, this compound has been identified as a potent inducer of cuproptosis, a novel form of regulated cell death distinct from apoptosis.[6][7] This pathway is initiated by the FDX1-mediated reduction of this compound-bound Cu(II) to Cu(I) in the mitochondria.[7] The resulting excess Cu(I) directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to the aggregation of these proteins, particularly dihydrolipoamide S-acetyltransferase (DLAT).[8][9] This aggregation, along with the subsequent loss of iron-sulfur cluster proteins, induces proteotoxic stress and ultimately, cell death.[7][9]
Induction of Ferroptosis
There is also emerging evidence that this compound can induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation, in certain cancer types like colorectal cancer.[10] This is thought to occur through the degradation of ATP7A, a copper-transporting ATPase, leading to increased intracellular copper, ROS accumulation, and subsequent degradation of SLC7A11, a key component of the cystine/glutamate antiporter system that protects against ferroptosis.[10]
Signaling Pathways Modulated by this compound
This compound-induced cellular stress activates intracellular signaling cascades that determine the cell's fate.
Activation of Stress-Activated Protein Kinase (SAPK) Pathways
The significant oxidative stress induced by this compound leads to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][11] These pathways are key regulators of cellular responses to environmental stress and can promote apoptosis.
Counteraction by Pro-Survival Signaling
In response to this compound-induced stress, cancer cells can activate pro-survival signaling pathways as a compensatory mechanism. The Akt/Hsp70 pathway has been identified as one such survival signal that can counteract the apoptotic effects of this compound.[3][11] Blockade of Akt activation has been shown to enhance this compound-elicited apoptosis, suggesting a potential therapeutic strategy.[3][11]
Quantitative Data
The cytotoxic efficacy of this compound varies across different cancer cell lines, as demonstrated by their respective half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Human leukemia | 9 | [12] |
| SK-MEL-5 | Human melanoma | 24 | [12] |
| MES-SA/Dx5 | Human uterine sarcoma (MDR) | 50 | [12] |
| Hs294T | Human melanoma | 11 | [10] |
| MCF-7 | Human breast adenocarcinoma | 110 | [12] |
| Cisplatin-resistant lung cancer cells | Lung Cancer | 5-10 |
Experimental Protocols
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the quantification of total intracellular ROS levels following this compound treatment.
-
Cell Seeding: Plate cells in a 24-well or 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
DCFH-DA Staining:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Dilute the stock solution in serum-free media to a final working concentration (e.g., 5-20 µM).
-
Remove the treatment media from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add PBS or phenol red-free media to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, cells can be imaged using a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well or to a cell viability assay performed in parallel.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol allows for the qualitative and quantitative assessment of changes in mitochondrial membrane potential.
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described in the ROS measurement protocol.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.
-
-
Measurement:
-
Fluorescence Microscopy: Wash the cells with PBS and observe under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates, while apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers.
-
Flow Cytometry: After staining, harvest the cells, wash with PBS, and resuspend in flow cytometry buffer. Analyze the cells on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE or PI channel.
-
-
Data Analysis: For flow cytometry data, the ratio of red to green fluorescence is used as a measure of mitochondrial depolarization.
Quantification of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Plate and treat cells with this compound as described previously.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Add additional 1X binding buffer to each sample and analyze immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for assessing the expression and phosphorylation status of proteins in the JNK, p38 MAPK, and Akt/Hsp70 pathways.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-JNK, total JNK, phospho-p38, total p38, Akt, Hsp70) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of DLAT Aggregation
This protocol is for visualizing the aggregation of the mitochondrial protein DLAT, a hallmark of cuproptosis.
-
Cell Seeding and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS) for 1 hour.
-
Antibody Staining:
-
Incubate the cells with a primary antibody against DLAT overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence or confocal microscope. DLAT aggregation will appear as distinct puncta within the cells.
Visualizations
Signaling Pathways
Caption: Signaling pathways activated by this compound in cancer cells.
Experimental Workflows
Caption: Key experimental workflows for studying this compound's effects.
Conclusion
This compound represents a sophisticated anti-cancer strategy that leverages the unique metabolic characteristics of tumor cells. Its multifaceted mechanism of action, centered on the targeted delivery of copper to mitochondria to induce overwhelming oxidative stress and trigger multiple forms of regulated cell death, offers a compelling rationale for its continued investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this promising therapeutic agent and aid in the development of novel combination strategies to enhance its clinical efficacy.
References
- 1. Mitochondrial pathways of copper neurotoxicity: focus on mitochondrial dynamics and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laboratory for Integrative Neuroscience Immunofluorescence Protocol [protocols.io]
Elesclomol as a Copper Ionophore: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elesclomol is a potent antineoplastic agent that functions as a copper ionophore, exhibiting a unique mechanism of action that selectively targets cancer cells. By binding to extracellular copper and facilitating its transport into the mitochondria, this compound disrupts cellular homeostasis, leading to a cascade of events culminating in programmed cell death. This technical guide provides an in-depth overview of this compound's core mechanism, detailing its induction of oxidative stress and a novel form of cell death known as cuproptosis. This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action: A Dual Threat to Cancer Cells
This compound's anticancer activity is intrinsically linked to its ability to function as a copper ionophore. The process begins with this compound chelating extracellular copper (Cu(II)) to form a lipophilic complex.[1][2] This complex readily traverses the cell membrane and preferentially localizes within the mitochondria.[2][3] Once inside the mitochondria, the copper is reduced from Cu(II) to its more toxic form, Cu(I), a reaction thought to be mediated by ferredoxin 1 (FDX1).[3][4] This redox cycling of copper is a critical step that initiates two primary pathways of cytotoxicity: the induction of overwhelming oxidative stress and the triggering of cuproptosis.[1][5]
Induction of Oxidative Stress and Apoptosis
The intracellular reduction of copper by the this compound-copper complex leads to the generation of highly reactive oxygen species (ROS) within the mitochondria.[6][7] Cancer cells, which often exist in a state of heightened basal oxidative stress, are particularly vulnerable to this additional ROS burden.[7][8] The excessive ROS production overwhelms the cell's antioxidant capacity, leading to widespread damage to cellular components, including lipids, proteins, and DNA.[5][6] This surge in oxidative stress triggers the intrinsic pathway of apoptosis, characterized by mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases.[8] The antioxidant N-acetylcysteine (NAC) has been shown to block this compound-induced apoptosis, confirming the central role of ROS in this process.[6][7]
Cuproptosis: A Novel Copper-Dependent Cell Death Pathway
More recently, this compound has been identified as a potent inducer of cuproptosis, a distinct form of programmed cell death initiated by copper overload.[2][9][10] In this pathway, the excess intracellular copper delivered by this compound directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT).[1][9] This binding leads to the aggregation of these essential metabolic enzymes and the destabilization of iron-sulfur cluster proteins, resulting in severe proteotoxic stress and ultimately, cell death.[1][9] Unlike apoptosis, cuproptosis is not inhibited by antioxidants like NAC, highlighting its distinct mechanistic underpinnings.[1]
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and activity of this compound from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 9 | [2][4] |
| SK-MEL-5 | Human Melanoma | 24 | [2][4] |
| MES-SA/Dx5 | Human Uterine Sarcoma (MDR) | 50 | [2] |
| MCF-7 | Human Breast Adenocarcinoma | 110 | [2][4] |
| HSB2 | Human T-cell Leukemia | ~200 | [4] |
Table 2: Clinical Trial Data - this compound in Combination with Paclitaxel for Metastatic Melanoma (Phase II)
| Parameter | This compound + Paclitaxel | Paclitaxel Alone | Hazard Ratio (HR) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 112 days | 56 days | 0.583 | 0.035 | |
| Overall Response Rate (ORR) | 15% | 3% | - | - | |
| Median Overall Survival (OS) | 11.9 months | 7.8 months | - | - |
Table 3: Intracellular and Mitochondrial Metal Ion Concentration after this compound Treatment
| Treatment | Cellular Copper Increase (fold) | Mitochondrial Copper Increase (fold) | Cellular Iron Increase (fold) | Mitochondrial Iron Increase (fold) | Reference |
| This compound-Cu (40 nM, 2h) | 15-60 | - | - | - | [4] |
| This compound | ~4 | - | Significant Increase | Significant Increase | [11] |
| This compound-Cu | ~4 | Significant Increase | Significant Increase | Significant Increase | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cellular Copper Uptake Assay
This protocol outlines the measurement of intracellular copper accumulation following this compound treatment using inductively coupled plasma mass spectrometry (ICP-MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Copper (II) chloride (CuCl₂)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
ICP-MS instrument
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound with or without equimolar CuCl₂ for the specified time (e.g., 2-24 hours).
-
After treatment, wash the cells twice with ice-cold PBS to remove extracellular copper.
-
Harvest the cells by trypsinization and wash the cell pellet twice with ice-cold PBS.
-
Count the cells to normalize the metal content.
-
Digest the cell pellet with concentrated nitric acid overnight at 65°C.
-
Dilute the digested samples with deionized water to a final nitric acid concentration of 2%.
-
Analyze the copper concentration in the samples using ICP-MS.
-
For mitochondrial copper measurement, isolate mitochondria from treated cells using a mitochondrial isolation kit prior to acid digestion.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe MitoSOX™ Red to specifically detect mitochondrial superoxide.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy).
-
Treat cells with this compound for the desired time.
-
Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For flow cytometry, harvest the cells and resuspend them in HBSS for analysis (Excitation/Emission: ~510/580 nm).
-
For fluorescence microscopy, observe the cells directly.
Cytotoxicity Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Detection of DLAT Aggregation (Western Blot)
This protocol describes the detection of dihydrolipoamide S-acetyltransferase (DLAT) aggregation, a key event in cuproptosis, using non-reducing SDS-PAGE and Western blotting.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease inhibitors
-
Laemmli sample buffer (without reducing agents like β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against DLAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound to induce cuproptosis.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Mix the protein lysates with non-reducing Laemmli sample buffer and do not boil the samples.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-DLAT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate. Aggregated DLAT will appear as high-molecular-weight bands.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Caption: Mechanism of this compound as a copper ionophore leading to oxidative stress and cuproptosis.
Caption: General experimental workflow for characterizing the effects of this compound.
Conclusion
This compound represents a promising therapeutic strategy due to its unique copper-dependent mechanism that exploits the metabolic vulnerabilities of cancer cells. Its ability to induce both apoptosis through oxidative stress and the novel cell death pathway of cuproptosis makes it a compelling candidate for further investigation and development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the full potential of this compound in oncology. Further research into biomarkers that can predict patient sensitivity, such as baseline lactate dehydrogenase levels, will be crucial for the successful clinical application of this innovative anticancer agent.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword: Unraveling the Role of Reactive Oxygen Species in Elesclomol's Cytotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol, a novel investigational anticancer agent, has garnered significant attention for its potent pro-apoptotic activity against a broad spectrum of malignancies. The primary mechanism underpinning its cytotoxicity is the induction of overwhelming oxidative stress, mediated by the generation of reactive oxygen species (ROS). This technical guide delves into the core of this compound's mechanism of action, focusing on its function as a copper ionophore and the subsequent cascade of events leading to cancer cell death. We will explore the intricate signaling pathways activated by this compound-induced ROS, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used to elucidate its activity. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of targeting oxidative stress in cancer.
Introduction: Exploiting the Oxidative Vulnerability of Cancer Cells
Cancer cells, due to their heightened metabolic rate and mitochondrial dysfunction, exhibit a pro-oxidative state with elevated basal levels of reactive oxygen species (ROS) compared to their normal counterparts. While this intrinsic oxidative stress can promote tumorigenesis, it also presents a therapeutic vulnerability. This compound exploits this by pushing ROS levels beyond a critical threshold, leading to catastrophic cellular damage and apoptosis.[1][2] This targeted approach offers a promising strategy for selective cancer cell killing while sparing healthy tissues.
This compound's anticancer activity is critically dependent on the presence of copper. It acts as a copper ionophore, binding to extracellular copper (II) to form a lipophilic complex that can readily traverse cellular membranes.[2][3] This complex is then trafficked to the mitochondria, the primary site of ROS production within the cell.
The Core Mechanism: From Copper Ionophore to Mitochondrial Mayhem
The cytotoxic journey of this compound begins with its interaction with copper and culminates in a surge of mitochondrial ROS. This process can be dissected into several key steps:
-
Copper Chelation: this compound chelates extracellular cupric ions (Cu²⁺), forming an this compound-Cu(II) complex.[2][3]
-
Cellular Uptake and Mitochondrial Targeting: The lipophilic this compound-Cu(II) complex facilitates the transport of copper across the plasma membrane and selectively accumulates within the mitochondria.[3][4]
-
Redox Cycling and ROS Generation: Within the mitochondrial matrix, the Cu(II) in the complex is reduced to its cuprous form (Cu⁺). This reduction initiates a futile redox cycle, reacting with molecular oxygen to generate superoxide radicals (O₂⁻•), a primary ROS.[2][4]
-
Oxidative Cascade: The initial surge in superoxide triggers a cascade of further ROS production, including hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH). This overwhelming oxidative stress damages vital cellular components, including lipids, proteins, and DNA.
This targeted delivery of a redox-active metal to the powerhouse of the cell is the cornerstone of this compound's potent anticancer activity.
Signaling Pathways: Orchestrating Apoptosis
The excessive ROS generated by this compound activates intrinsic apoptotic signaling pathways, ultimately leading to programmed cell death.
Caption: this compound-induced apoptotic signaling pathway.
The key events in this pathway include:
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The surge in mitochondrial ROS leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential.[4]
-
Release of Pro-Apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.
Data Presentation: Quantifying the Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/LC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 110 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [5] |
| SK-MEL-5 | Melanoma | 24 | [1] |
| HL-60 | Promyelocytic Leukemia | 9 | [1] |
| MES-SA/Dx5 | Uterine Sarcoma (Multidrug Resistant) | 50 | [6] |
Table 2: Quantitative Effects of this compound on Key Cytotoxicity Markers
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Mitochondrial ROS Production | CV-1 (Monkey Kidney Fibroblast) | 70 µM (this compound:Copper) | 4-fold increase in mitochondrial superoxide | [7][8] |
| Ramos (Burkitt's Lymphoma) | 100 nM | 2.4-fold increase in intracellular ROS | [4] | |
| Mitochondrial Membrane Potential (ΔΨm) | MCF7 & MDA-MB-231 | 30-70 nM | Concentration-dependent depolarization | [5] |
| Ramos (Burkitt's Lymphoma) | 100 nM | Disruption of mitochondrial membrane potential | [3] | |
| Caspase-3 Activation | HSB2 (T-cell Leukemia) | 200 nM | Increased number of apoptotic cells (indicative of caspase activation) | [1] |
| Breast Cancer Cells | - | Increased cleaved caspase-3 | [6] |
Experimental Protocols: Key Methodologies
Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's activity. The following sections provide methodologies for key assays.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol outlines the use of the fluorescent dye MitoSOX Red, a derivative of dihydroethidium that selectively detects superoxide in the mitochondria of live cells.
Caption: Experimental workflow for mitochondrial ROS measurement.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., from Thermo Fisher Scientific)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
Positive control (e.g., Antimycin A)
-
Negative control (e.g., vehicle, DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, a positive control, and a negative control for the appropriate duration.
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm PBS or culture medium.
-
Remove the treatment media and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS.
-
Analysis:
-
Flow Cytometry: Trypsinize and resuspend the cells in PBS. Analyze the fluorescence intensity in the appropriate channel (e.g., PE).
-
Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope with the appropriate filter set.
-
-
Quantification: Determine the mean fluorescence intensity to quantify the relative levels of mitochondrial superoxide.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a widely used method to monitor mitochondrial health. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red.
Materials:
-
JC-1 dye
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
This compound
-
Positive control for depolarization (e.g., CCCP)
-
Negative control (e.g., vehicle, DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MitoSOX protocol.
-
Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL) in complete culture medium.
-
Remove the treatment media and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Wash the cells twice with warm PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Healthy cells will display red fluorescent mitochondria, while apoptotic cells will have green fluorescent mitochondria.
-
-
Quantification: Calculate the percentage of cells with depolarized mitochondria (green fluorescence) or the ratio of red to green fluorescence intensity.
Measurement of Caspase-3 Activity
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific peptide substrate that is cleaved by active caspase-3 to release a chromophore, which can be quantified spectrophotometrically.
Caption: Workflow for colorimetric caspase-3 activity assay.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Cancer cell line of interest
-
This compound
-
Positive control for apoptosis (e.g., Staurosporine)
-
Negative control (e.g., vehicle, DMSO)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with this compound, a positive control, and a negative control.
-
Cell Lysis:
-
Pellet the cells by centrifugation and resuspend them in chilled lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Prepare a reaction master mix containing reaction buffer and DTT. Add this to each well.
-
Add the DEVD-pNA substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Quantification: Calculate the fold-increase in caspase-3 activity compared to the untreated control after normalizing for protein concentration.
Conclusion and Future Directions
This compound's mechanism of action, centered on the induction of mitochondrial ROS and subsequent oxidative stress, represents a compelling strategy for cancer therapy. Its ability to act as a copper ionophore and selectively target the mitochondria of cancer cells underscores its potential as a potent and selective anticancer agent. The data presented in this guide highlight its efficacy across various cancer types and provide a framework for its continued investigation.
Future research should focus on identifying predictive biomarkers of response to this compound, potentially related to cellular copper metabolism or basal ROS levels. Combination therapies, pairing this compound with other anticancer agents that may synergize with its pro-oxidant mechanism, also warrant further exploration. A deeper understanding of the intricate interplay between this compound, copper homeostasis, and cellular redox status will be pivotal in optimizing its clinical application and realizing its full therapeutic potential in the fight against cancer.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Elesclomol: A Technical Guide to its Pro-Apoptotic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elesclomol is a potent anti-cancer agent that induces apoptosis in malignant cells through the generation of mitochondrial reactive oxygen species (ROS).[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound's pro-apoptotic activity, supported by quantitative data and detailed experimental protocols. By acting as a copper ionophore, this compound selectively targets the higher metabolic and oxidative state of cancer cells, leading to overwhelming oxidative stress and the initiation of the intrinsic apoptotic cascade.[3][4][5] This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development, offering insights into the signaling pathways, experimental validation, and quantitative assessment of this compound's therapeutic potential.
Core Mechanism of Action: Copper-Mediated Oxidative Stress
This compound's primary mechanism of action is the induction of apoptosis through the generation of substantial oxidative stress within cancer cells.[2] This process is critically dependent on the presence of copper.[3] this compound, a lipophilic molecule, chelates extracellular cupric copper (Cu(II)) to form a neutral complex.[4][5] This complex readily traverses the cell membrane and is preferentially trafficked to the mitochondria.
Within the mitochondrial matrix, the this compound-Cu(II) complex undergoes a redox reaction where Cu(II) is reduced to its cuprous state (Cu(I)).[4][5] This reduction is facilitated by components of the mitochondrial electron transport chain (ETC) and results in the production of ROS, including superoxide radicals. The continuous cycling of this compound, where it can exit the cell to shuttle more copper, leads to a significant accumulation of copper within the mitochondria and a subsequent surge in ROS levels.[4]
Cancer cells, which often exhibit a higher basal level of ROS and a greater reliance on mitochondrial metabolism compared to normal cells, are particularly vulnerable to this this compound-induced oxidative stress.[2][3] The excessive ROS overwhelms the cellular antioxidant capacity, leading to damage of mitochondrial components and the initiation of the apoptotic signaling cascade.[2]
Signaling Pathways of this compound-Induced Apoptosis
The excessive mitochondrial ROS generated by this compound triggers the intrinsic pathway of apoptosis. This cascade of events is initiated by mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors into the cytoplasm.
Key steps in the signaling pathway include:
-
Mitochondrial Membrane Depolarization: The surge in ROS leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential (ΔΨm).[6]
-
Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol.[6]
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3.
-
Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and the formation of apoptotic bodies.
The central role of oxidative stress in this pathway is underscored by the experimental observation that the antioxidant N-acetylcysteine (NAC) can block this compound-induced ROS production and subsequent apoptosis.[1][2]
Diagram: this compound-Induced Apoptotic Signaling Pathway
Caption: this compound chelates extracellular copper and transports it to the mitochondria, leading to ROS production and the intrinsic apoptosis pathway.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 24 | [3] |
| SK-MEL-5 | Melanoma | 110 | [3] |
| HL-60 | Promyelocytic Leukemia | 9 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | ~100 | [7] |
Table 2: Quantitative Effects of this compound on Cellular Processes
| Parameter Measured | Cell Line | Treatment | Result | Reference |
| Intracellular Copper Levels | ABC1 cells | 40 nM this compound-Cu (1:1) for 2 hours | 15- to 60-fold increase | [3] |
| Reactive Oxygen Species (ROS) Production | Ramos cells | This compound treatment for 24 hours | 2.4-fold increase in DCF-DA fluorescence | [8] |
| Apoptosis Induction | HSB2 cells | 200 nM this compound for 18 hours | Increase in early and late apoptotic cells | [3] |
Table 3: Clinical Efficacy of this compound in Metastatic Melanoma (Phase II Study)
| Parameter | This compound + Paclitaxel | Paclitaxel Alone | p-value | Reference |
| Number of Patients | 53 | 28 | - | [9] |
| Median Progression-Free Survival (PFS) | 112 days | 56 days | 0.035 | [9] |
| Response Rate (RR) | 15% | 3% | - | [9] |
| Median Overall Survival (OS) | 11.9 months | 7.8 months | - | [9] |
Table 4: Clinical Efficacy of this compound in Advanced Melanoma (Phase III SYMMETRY Study)
| Parameter | This compound + Paclitaxel vs. Paclitaxel Alone | Reference |
| Number of Patients | 651 | [4][5] |
| Hazard Ratio for PFS | 0.89 (p = 0.23) | [4][5] |
Note: The Phase III study did not meet its primary endpoint in the overall population, but a prospectively defined subgroup analysis showed a statistically significant improvement in median PFS for patients with normal baseline lactate dehydrogenase (LDH).[4][5]
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the pro-apoptotic mechanism of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: Dichlorodihydrofluorescein diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol Overview:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle-treated control group.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with a working solution of DCF-DA (typically 5-10 µM in serum-free media) for 30 minutes at 37°C in the dark.
-
Analysis: Following incubation, wash the cells again with PBS to remove excess dye. Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer (excitation ~488 nm, emission ~525 nm).
Diagram: ROS Detection Workflow
Caption: A streamlined workflow for quantifying intracellular ROS levels in response to this compound treatment using the DCF-DA assay.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol Overview:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: The lipophilic cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Protocol Overview:
-
Cell Culture and Treatment: Treat cells with this compound as required. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove the staining solution.
-
Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. Measure both green (Ex/Em ~485/535 nm) and red (Ex/Em ~560/595 nm) fluorescence. The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.
Detection of Cytochrome c Release by Western Blot
Principle: The release of cytochrome c from the mitochondria into the cytosol is a key event in the intrinsic apoptotic pathway. This can be detected by separating cytosolic and mitochondrial fractions of cell lysates and performing a Western blot to detect the presence of cytochrome c in the cytosolic fraction.
Protocol Overview:
-
Cell Fractionation: Following treatment with this compound, harvest the cells and use a commercially available kit or a standard protocol to separate the cytosolic and mitochondrial fractions by differential centrifugation.
-
Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each fraction by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate it with a primary antibody specific for cytochrome c. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band for cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria.
Caspase-9 Activation Assay
Principle: The activation of caspase-9 can be measured using a colorimetric assay. This assay utilizes a synthetic tetrapeptide substrate (LEHD) conjugated to a chromophore, p-nitroaniline (pNA). Activated caspase-9 cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Protocol Overview:
-
Cell Lysis: After this compound treatment, lyse the cells to release the cellular contents, including caspases.
-
Assay Reaction: In a 96-well plate, combine the cell lysate with a reaction buffer containing the LEHD-pNA substrate.
-
Incubation: Incubate the plate at 37°C to allow the activated caspase-9 to cleave the substrate.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance in treated samples compared to untreated controls is proportional to the caspase-9 activity.
Conclusion
This compound represents a compelling example of a targeted anti-cancer agent that exploits the unique metabolic characteristics of malignant cells. Its ability to act as a copper ionophore and induce overwhelming mitochondrial oxidative stress provides a potent mechanism for triggering apoptosis. The comprehensive data and experimental protocols outlined in this technical guide offer a solid foundation for further research and development of this compound and other agents that modulate cellular redox homeostasis for cancer therapy. A thorough understanding of its molecular pathways and the methods to quantify its effects is crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this therapeutic strategy.
References
- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Final results of phase III SYMMETRY study: randomized, double-blind trial of this compound plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cuproptosis as a Mechanism of Elesclomol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer agent Elesclomol, with a specific focus on its ability to induce a novel form of regulated cell death known as cuproptosis. This document details the critical signaling pathways, presents quantitative data on this compound's efficacy, and offers detailed experimental protocols for investigating its mechanism of action.
Introduction to this compound and Cuproptosis
This compound is a first-in-class investigational anticancer drug that has shown potent activity against a wide range of human cancers.[1] Its mechanism of action is intrinsically linked to copper metabolism, a dependency that has led to the elucidation of a unique cell death pathway termed "cuproptosis."[1][2] Cuproptosis is a form of regulated cell death triggered by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial enzymes and subsequent proteotoxic stress.[3][4] Unlike other forms of cell death such as apoptosis or necroptosis, cuproptosis is dependent on mitochondrial respiration and is uniquely mediated by specific protein players.
The Core Mechanism: this compound-Induced Cuproptosis Signaling Pathway
This compound acts as a copper ionophore, binding to extracellular copper (II) ions and facilitating their transport into the cell and specifically into the mitochondria.[1][5] Once inside the mitochondria, a cascade of events unfolds, leading to cuproptotic cell death.
The key steps in this pathway are:
-
Copper Uptake: this compound chelates extracellular Cu(II) and transports it across the cell membrane into the mitochondrial matrix.[5]
-
Copper Reduction: In the mitochondria, the copper-binding protein ferredoxin 1 (FDX1) reduces Cu(II) to its more toxic form, Cu(I).[1][3]
-
Lipoylated Protein Aggregation: The resulting Cu(I) directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[6] This leads to the aggregation of these enzymes, most notably dihydrolipoamide S-acetyltransferase (DLAT).[3][4]
-
Fe-S Cluster Protein Destabilization: The accumulation of copper and aggregation of lipoylated proteins also leads to the loss of iron-sulfur (Fe-S) cluster proteins, further disrupting mitochondrial function.[3]
-
Proteotoxic Stress and Cell Death: The aggregation of mitochondrial proteins and the loss of Fe-S cluster proteins induce overwhelming proteotoxic stress, culminating in cell death.[3]
Interplay with Other Cell Death Mechanisms and Immune Activation
While cuproptosis is the primary mechanism of this compound-induced cell death, there is evidence of crosstalk with other pathways.
-
Ferroptosis: Some studies suggest that in certain contexts, such as colorectal cancer, this compound can also induce ferroptosis, another iron-dependent form of regulated cell death.[7][8] This appears to be mediated by the degradation of ATP7A, a copper transporter, leading to copper retention, ROS accumulation, and subsequent ferroptosis.[7][8]
-
cGAS-STING Pathway Activation: this compound-induced cuproptosis can trigger the release of mitochondrial DNA (mtDNA) into the cytoplasm.[6][9] This cytosolic mtDNA is then recognized by the cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING) pathway.[6][9] This, in turn, can lead to an innate immune response, potentially enhancing the anti-tumor effects of this compound.[6][9]
Quantitative Data on this compound Activity
The cytotoxic activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-MEL-5 | Melanoma | 24 | [1] |
| MCF-7 | Breast Cancer | 110 | [1] |
| HL-60 | Leukemia | 9 | [1] |
| Cisplatin-resistant lung cancer cells | Lung Cancer | 5-10 | [3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to investigate this compound-induced cuproptosis.
Cell Viability Assays
a) MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) with or without the addition of a copper source like CuCl2 (e.g., 2 µM) for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
b) Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate and allow them to attach.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Colony Formation: Replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot for DLAT Oligomerization
-
Cell Lysis: Treat cells with this compound and then lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by size. To observe oligomers, a non-reducing loading buffer (without β-mercaptoethanol or DTT) can be used in parallel with a reducing buffer.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DLAT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for higher molecular weight bands corresponding to DLAT oligomers in the this compound-treated samples.
Immunofluorescence for FDX1 and DLAT Localization
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against FDX1 and DLAT overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope to observe the localization and potential co-localization of FDX1 and DLAT.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in green fluorescence indicates an increase in intracellular ROS levels.
cGAS-STING Pathway Activation Assay
-
Detection of Cytosolic mtDNA:
-
Fractionate the cells to separate the cytosolic and mitochondrial components.
-
Extract DNA from the cytosolic fraction.
-
Perform qPCR using primers specific for mitochondrial genes (e.g., MT-CO1) to quantify the amount of mtDNA in the cytosol.
-
-
Western Blot for Pathway Activation:
-
Perform western blotting as described in section 5.2.
-
Use primary antibodies against phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3) to assess the activation of the STING signaling cascade.
-
Conclusion
This compound represents a promising anticancer agent with a unique mechanism of action centered on the induction of cuproptosis. This in-depth technical guide provides a framework for researchers to understand and investigate this novel cell death pathway. The detailed protocols and signaling pathway diagrams offer a solid foundation for further research into the therapeutic potential of this compound and the broader field of cuproptosis. The interplay with other cell death mechanisms and the activation of the innate immune system highlight the complex and multifaceted nature of this compound's anticancer activity, warranting further exploration for the development of novel cancer therapies.
References
- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Elesclomol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (formerly STA-4783) is a first-in-class investigational anti-cancer agent that has garnered significant interest for its unique mechanism of action. Initially developed by Shionogi BioResearch and later by Synta Pharmaceuticals, this compound has been evaluated in clinical trials for the treatment of various malignancies, most notably metastatic melanoma.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field of drug development.
Discovery and Development
This compound, chemically known as N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide, was first synthesized at Shinogi BioResearch.[1] Its potent anti-cancer properties were discovered through phenotypic screening.[2] this compound demonstrated the ability to induce apoptosis in cancer cells and was subsequently developed by Synta Pharmaceuticals in collaboration with GlaxoSmithKline as a potential chemotherapy adjuvant.[1] It received both fast-track and orphan drug status from the U.S. Food and Drug Administration for the treatment of metastatic melanoma.[1] However, clinical development has faced challenges, with a Phase III trial in metastatic melanoma being halted due to safety concerns and a lack of significant improvement in progression-free survival when combined with paclitaxel.[1] Despite these setbacks, ongoing research continues to explore its potential in other therapeutic contexts.
Synthesis of this compound
A convenient and efficient method for the synthesis of this compound has been reported in the scientific literature. The following protocol is adapted from a publication in Bioorganic & Medicinal Chemistry Letters.
Experimental Protocol: Synthesis of N′1,N′3-dimethyl-N′1,N′3-bis(phenylcarbonothioyl)propanedihydrazide (this compound)
Materials:
-
N-methylbenzothiohydrazide
-
Malonyl dichloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of N-methylbenzothiohydrazide (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Malonyl dichloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred solution of N-methylbenzothiohydrazide and triethylamine over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is washed successively with water, 1 M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound as a solid.
-
The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Mechanism of Action
This compound exerts its anti-cancer effects through a novel mechanism involving the induction of oxidative stress in a copper-dependent manner, ultimately leading to apoptosis and a recently identified form of cell death termed cuproptosis.
Copper-Dependent Oxidative Stress and Apoptosis
The prevailing mechanism of action of this compound involves its ability to function as a copper ionophore.
-
Complex Formation: In the extracellular environment, this compound chelates divalent copper (Cu(II)) to form a lipophilic complex.
-
Cellular Uptake: This this compound-Cu(II) complex readily crosses the cell membrane.
-
Mitochondrial Targeting: The complex preferentially accumulates within the mitochondria of cancer cells.
-
Redox Cycling and ROS Production: Inside the mitochondria, the Cu(II) in the complex is reduced to cuprous copper (Cu(I)), a reaction facilitated by mitochondrial reductase enzymes such as ferredoxin 1 (FDX1). This reduction initiates a redox cycle where Cu(I) reacts with molecular oxygen to generate reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.
-
Oxidative Stress and Apoptosis: The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to oxidative damage to lipids, proteins, and DNA. This intense oxidative stress triggers the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases.
Signaling Pathway of this compound-Induced Apoptosis:
Caption: this compound-induced oxidative stress and apoptosis.
Cuproptosis: A Novel Cell Death Pathway
Recent research has unveiled an additional, distinct mechanism of this compound-induced cell death known as cuproptosis. This pathway is also dependent on copper but is mechanistically different from apoptosis.
-
Copper Accumulation: this compound facilitates the accumulation of copper within the mitochondria.
-
TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.
-
Protein Aggregation and Stress: This binding leads to the aggregation of these lipoylated proteins and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress.
-
Cell Death: The culmination of this proteotoxic stress is a unique form of regulated cell death, termed cuproptosis.
Signaling Pathway of this compound-Induced Cuproptosis:
Caption: this compound-induced cuproptosis pathway.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (nM) |
| HL-60 | Acute Promyelocytic Leukemia | 9 |
| SK-MEL-5 | Melanoma | 24 |
| MCF-7 | Breast Cancer | 110 |
| HSB2 | T-cell Leukemia | ~200 |
| Ramos | Burkitt's Lymphoma | ~100 |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle:
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with this compound at the desired concentrations for the specified time. Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Combine the culture medium containing any floating cells with the harvested cells to ensure all apoptotic cells are included.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
Principle:
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H2DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations.
-
Loading with DCFDA: After treatment, remove the culture medium and wash the cells with warm PBS. Add DCFDA solution (typically 10-20 µM in serum-free medium or PBS) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Measurement: Add PBS or phenol red-free medium to the wells. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Mitochondrial Membrane Potential Assay (JC-1 Assay)
Principle:
The JC-1 assay is used to measure the mitochondrial membrane potential (ΔΨm), which is an indicator of mitochondrial health and an early marker of apoptosis. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the other assays.
-
JC-1 Staining: After treatment, collect the cells and resuspend them in pre-warmed culture medium containing JC-1 dye (typically at a final concentration of 1-5 µg/mL).
-
Incubation: Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at a low speed, remove the supernatant, and wash the cells once or twice with warm PBS or assay buffer.
-
Analysis: Resuspend the cells in PBS or assay buffer and analyze immediately by flow cytometry. The green fluorescence is typically detected in the FITC channel (e.g., FL1), and the red fluorescence is detected in the PE channel (e.g., FL2). The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.
Conclusion
This compound is a fascinating anti-cancer agent with a complex and multifaceted mechanism of action that is still being fully elucidated. Its ability to induce overwhelming oxidative stress and trigger multiple cell death pathways, including the novel cuproptosis, makes it a valuable tool for cancer research and a potential therapeutic, despite its clinical development challenges. This technical guide provides a comprehensive resource for scientists and researchers working with or interested in this compound, offering detailed insights into its discovery, synthesis, and the experimental methodologies used to characterize its biological activity. Further research into the nuances of its mechanism of action may yet unlock its full therapeutic potential.
References
Elesclomol: A Technical Guide to its Chemical Structure, Properties, and Anticancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol, also known by its codename STA-4783, is a potent small-molecule anticancer agent that has garnered significant interest in the scientific community.[1] Initially identified for its pro-apoptotic activity, this compound's unique mechanism of action, which involves the induction of oxidative stress and a novel form of copper-dependent cell death termed cuproptosis, sets it apart from conventional chemotherapeutic agents.[1][2][3][4][5][6] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, and its multifaceted mechanism of action, supported by detailed experimental protocols and visual representations of key cellular pathways.
Chemical Structure and Physicochemical Properties
This compound is a synthetic bis(thio-hydrazide amide) derivative.[2] Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N'1,N'3-dimethyl-N'1,N'3-bis(phenylcarbonothioyl)propanedihydrazide[1] |
| Synonyms | STA-4783, NSC 174939[7] |
| CAS Number | 488832-69-5[1][7] |
| Molecular Formula | C₁₉H₂₀N₄O₂S₂[7][8] |
| Molecular Weight | 400.52 g/mol [1] |
| Canonical SMILES | CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 |
| InChI Key | BKJIXTWSNXCKJH-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to beige or light yellow to yellow crystalline solid[3] |
| Solubility | DMSO: ≥ 80 mg/mL (199.75 mM)[4]Dimethylformamide (DMF): ~30 mg/mL[7]Ethanol: ~0.1 mg/mL[7]Water: Insoluble |
| Storage Temperature | -20°C[7] |
| UV/Vis (λmax) | 243, 284 nm[7] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anticancer activity is primarily driven by its ability to induce overwhelming oxidative stress within cancer cells, leading to programmed cell death. This is achieved through a sophisticated mechanism involving copper ion chelation and transport.
Copper Ionophore Activity and Redox Cycling
This compound functions as a potent copper ionophore. It chelates extracellular cupric ions (Cu²⁺) to form a lipophilic this compound-Cu(II) complex.[9] This complex readily traverses the cell membrane and localizes to the mitochondria.[6][7][10]
Within the mitochondria, the this compound-Cu(II) complex undergoes reduction to this compound-Cu(I), a reaction facilitated by mitochondrial reductases such as ferredoxin 1 (FDX1).[1][11] This redox cycling of copper is a critical step, as it catalyzes the generation of highly reactive oxygen species (ROS), including superoxide radicals and hydrogen peroxide.[2][12][13]
The elevated levels of ROS overwhelm the antioxidant capacity of cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.[12] This surge in ROS leads to widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[3]
Caption: this compound-mediated copper transport and ROS generation.
Induction of Apoptosis
The excessive ROS production initiated by this compound triggers the intrinsic pathway of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of the caspase cascade, leading to orchestrated cell dismantling.
Cuproptosis: A Novel Copper-Dependent Cell Death Pathway
More recent research has unveiled a novel mechanism of this compound-induced cell death termed "cuproptosis".[2][3][6] This pathway is distinct from apoptosis and is initiated by the direct binding of copper to lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle.
The key players in this pathway are ferredoxin 1 (FDX1) and lipoic acid synthetase (LIAS).[1] FDX1, in addition to its role in copper reduction, is an upstream regulator of protein lipoylation.[1][11] this compound, by delivering copper to the mitochondria, facilitates the binding of copper to these lipoylated TCA cycle enzymes, such as dihydrolipoamide S-acetyltransferase (DLAT).[3] This leads to the aggregation of these proteins, loss of iron-sulfur cluster proteins, and ultimately, a form of proteotoxic stress that results in cell death.[2]
Caption: The signaling pathway of this compound-induced cuproptosis.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy at nanomolar concentrations.
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| SK-MEL-5 | Melanoma | 110[14] |
| MCF-7 | Breast Cancer | 24[14] |
| HL-60 | Promyelocytic Leukemia | 9[14] |
| K562 (GSH-depleted) | Chronic Myelogenous Leukemia | 3.2-4.7 |
| Hs294T | Melanoma | Not specified, but sensitive |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[15][16][17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10⁴ cells per well and allow them to adhere overnight.[5]
-
DCFDA Staining: Remove the culture medium and wash the cells with 1X Phosphate-Buffered Saline (PBS). Add 100 µL/well of 20 µM DCFDA solution in serum-free medium.[5] Incubate for 30-45 minutes at 37°C in the dark.[5][17]
-
This compound Treatment: Remove the DCFDA solution and wash the cells with 1X PBS. Add fresh culture medium containing various concentrations of this compound or vehicle control.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485-495 nm and an emission wavelength of ~529-535 nm using a fluorescence microplate reader.[17] Readings can be taken at different time points to assess the kinetics of ROS production.
Caption: Experimental workflow for ROS detection using DCFDA.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
Mitochondrial Membrane Potential (ΔΨm) Assay
Principle: The lipophilic cationic dye JC-1 is a fluorescent probe used to measure mitochondrial membrane potential.[19][20] In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[19][20][21] The ratio of red to green fluorescence is used to determine the change in ΔΨm.
Protocol:
-
Cell Treatment: Treat cells with this compound as required. A positive control using a mitochondrial uncoupler like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) should be included.[20]
-
JC-1 Staining: Remove the culture medium and wash the cells. Add the JC-1 working solution (typically 1-10 µM) to the cells.[21][22]
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[21]
-
Washing: Remove the staining solution and wash the cells with an appropriate assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope, microplate reader, or flow cytometer.
Conclusion
This compound is a promising anticancer agent with a unique and multifaceted mechanism of action. Its ability to act as a copper ionophore, induce massive oxidative stress, and trigger both apoptosis and the novel cell death pathway of cuproptosis makes it a compelling candidate for further investigation and development. The detailed chemical, physical, and biological properties, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers dedicated to advancing cancer therapeutics. Further exploration of this compound's potential in combination therapies and in specific cancer subtypes with high mitochondrial metabolism holds promise for improving patient outcomes.
References
- 1. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C19H20N4O2S2 | CID 300471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound-copper | C19H20CuN4O2S2 | CID 86289903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. abcam.cn [abcam.cn]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
Preclinical Anti-Tumor Activity of Elesclomol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol (formerly STA-4783) is a potent anti-cancer agent that has demonstrated significant preclinical and clinical activity against a range of malignancies. This technical guide provides an in-depth overview of the preclinical studies investigating this compound's anti-tumor effects, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies. This compound acts as a copper ionophore, selectively increasing intracellular copper levels, which leads to the generation of reactive oxygen species (ROS) and the induction of a novel form of programmed cell death known as cuproptosis.[1] This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of this compound.
Quantitative Data on Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated across a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 110 | [2] |
| SK-MEL-5 | Melanoma | 24 | [2] |
| HL-60 | Leukemia | 9 | [2] |
| Hs294T | Melanoma | Not specified, but clinically active | [3] |
| HSB2 | T-cell Leukemia | ~200 (induces apoptosis) | |
| Ramos | Burkitt's Lymphoma | Not specified, but sensitive to ROS induction | |
| 92.1 | Uveal Melanoma | Not specified, but effective in vivo | [4] |
| 22Rv1 | Prostate Cancer | Not specified, but sensitive in vitro and in vivo | [5][6] |
| PC3 | Prostate Cancer | Not specified, but sensitive in vitro | [5] |
| U-87 MG | Glioblastoma | Not specified, but sensitive in vitro | [5] |
| TC-32 | Ewing Sarcoma | ~10 (induces ROS) | [7] |
| RDES | Ewing Sarcoma | Not specified, but sensitive | [7] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Uveal Melanoma (92.1 xenograft) | 25 or 50 mg/kg for 10 days | Significant tumor regression | [4] |
| Prostate Cancer (22Rv1 xenograft) | Single or multiple doses of [64Cu][Cu(ES)] | Significantly reduced tumor growth | [5][6] |
| Neuroblastoma xenograft | Not specified | Reduced tumor growth and improved survival (in combination) | [1] |
| Human tumor xenograft models | In combination with paclitaxel | Substantially enhanced efficacy of paclitaxel | [3] |
Key Signaling Pathways
This compound's anti-tumor activity is primarily mediated through two interconnected signaling pathways: the induction of oxidative stress and the initiation of cuproptosis.
Oxidative Stress Induction
This compound chelates extracellular copper (Cu(II)) and transports it into the mitochondria.[1] Within the mitochondria, Cu(II) is reduced to Cu(I), a reaction that catalyzes the generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress and subsequent apoptosis.[1][8]
Caption: this compound-mediated induction of oxidative stress and apoptosis.
Cuproptosis Pathway
A more recently elucidated mechanism is cuproptosis, a distinct form of copper-dependent cell death.[1] This pathway is initiated by the reduction of this compound-transported Cu(II) to Cu(I) by the mitochondrial reductase ferredoxin 1 (FDX1).[9] Cu(I) then directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT), leading to their aggregation and the loss of iron-sulfur cluster proteins.[9][10][11] This cascade of events results in proteotoxic stress and ultimately, cell death.[12]
Caption: The cuproptosis signaling pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.[13]
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.[13]
-
Staining: Add 5 µL of Annexin V-FITC to each tube.[13] Add PI to a final concentration of 1 µg/mL. Gently vortex the cells.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay measures intracellular ROS levels.
Materials:
-
Adherent or suspension cells
-
DCFDA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure for Adherent Cells:
-
Cell Seeding: Seed 2 × 10^5 cells per well in a 24-well plate and incubate overnight.[14]
-
Treatment: Treat cells with this compound for the desired time.
-
DCFDA Loading: Prepare a fresh DCFDA working solution (e.g., 10-50 µM in serum-free medium).[15] Remove the treatment medium, wash cells once, and add 500 µL of the DCFDA working solution to each well.[14][16]
-
Incubation: Incubate for 30-45 minutes at 37°C in the dark.[14]
-
Washing: Remove the DCFDA solution and wash the cells.[16]
-
Measurement: Add 500 µL of PBS to each well.[14] Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[17]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 25 or 50 mg/kg) and vehicle control via the desired route (e.g., intravenous, intraperitoneal) according to a predetermined schedule (e.g., daily, 5 days a week).[4]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments.
References
- 1. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 16. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Elesclomol's Impact on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elesclomol, an investigational first-in-class agent, has garnered significant attention for its potent anticancer activities, which are intrinsically linked to its profound effects on mitochondrial function. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's action, focusing on its role as a copper ionophore and its subsequent induction of mitochondrial-centric oxidative stress and a novel form of cell death, cuproptosis. We present a detailed summary of quantitative data from key studies, outline experimental protocols for assessing this compound's mitochondrial effects, and provide visual representations of the key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and harness the therapeutic potential of this compound.
Core Mechanism of Action: A Copper-Dependent Assault on Mitochondria
This compound's primary mechanism of action is contingent on the presence of copper.[1][2] Extracellularly, this compound chelates copper (Cu(II)) to form a lipophilic complex that facilitates its transport across the cell membrane and selective accumulation within the mitochondria.[2][3][4] Once inside the mitochondrial matrix, a critical redox reaction occurs: the ferredoxin 1 (FDX1) protein reduces Cu(II) to its more toxic form, Cu(I).[2][5][6][7] This reduction is the linchpin of this compound's cytotoxicity, leading to two major downstream consequences: the generation of reactive oxygen species (ROS) and the induction of cuproptosis.
Induction of Mitochondrial Oxidative Stress
The redox cycling between Cu(II) and Cu(I) within the mitochondria leads to a massive surge in ROS, primarily superoxide radicals.[2][3] This overwhelms the cell's antioxidant capacity, inducing a state of severe oxidative stress.[2][3] This this compound-induced oxidative stress is a key driver of apoptosis, or programmed cell death.[2][8] The elevated ROS levels lead to the opening of the mitochondrial permeability transition pore, the release of cytochrome c, and the activation of the caspase cascade.
Cuproptosis: A Novel Form of Copper-Dependent Cell Death
Recent research has unveiled a second, distinct mechanism of cell death induced by this compound: cuproptosis.[2][3] This process is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][5][6] This binding leads to the aggregation of these essential metabolic enzymes and the destabilization of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.[2][3][6]
Quantitative Data on this compound's Mitochondrial Effects
The following tables summarize key quantitative data from various studies, illustrating the potent effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Hs294T | Melanoma | 11 | [1][9] |
| SK-MEL-5 | Melanoma | 24 | [3] |
| MCF-7 | Breast Cancer | 110 | [3] |
| HL-60 | Leukemia | 9 | [3] |
| SCLCSR2 | Small Cell Lung Cancer (Cisplatin-Resistant) | 5-10 | [10] |
Table 2: Effects of this compound on Mitochondrial Parameters
| Cell Line | This compound Concentration | Effect on Mitochondrial ROS | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on Electron Transport Chain (ETC) | Reference |
| CV-1 | 40-70 µM | Significant Increase | Significant Decrease | Inhibition of Complex I | [11][12][13] |
| GSCs and GdECs | Submicromolar | Strong Increase | Alterations | Not specified | [14] |
| HBL | 300 nM | Potent Induction (ETC-dependent) | Not specified | Requires functional ETC for ROS induction | [1] |
| MCF7 & MDA-MB-231 | >30 nM | Not specified | Concentration-dependent depolarization | Not specified | [15] |
Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's effect on mitochondrial function.
This compound's Mechanism of Action
Caption: this compound chelates extracellular copper and transports it into the mitochondria.
Experimental Workflow for Assessing Mitochondrial Effects
Caption: A generalized workflow for studying this compound's impact on mitochondrial function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
Objective: To quantify the production of mitochondrial superoxide induced by this compound.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Copper (II) Chloride (CuCl2)
-
MitoSOX Red mitochondrial superoxide indicator
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound-Cu by mixing equimolar concentrations of this compound and CuCl2.
-
Incubate cells with 5 µM MitoSOX Red in cell culture medium for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Treat the cells with varying concentrations of the this compound-Cu complex or this compound and CuCl2 added separately for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader with an excitation/emission of ~510/580 nm.
-
Normalize the fluorescence values to cell number or protein concentration.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To measure changes in the mitochondrial membrane potential following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Copper (II) Chloride (CuCl2)
-
Tetramethylrhodamine, Ethyl Ester (TMRE)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Cell culture medium
-
PBS
-
Fluorescence microscope, flow cytometer, or plate reader
Protocol:
-
Seed cells in a suitable plate and allow them to adhere.
-
Treat cells with varying concentrations of the this compound-Cu complex for the desired time (e.g., 30 minutes to 24 hours).
-
For the final 15-30 minutes of the treatment, add TMRE to the culture medium at a final concentration of 20-200 nM.
-
Include a positive control by treating a set of cells with 10-20 µM FCCP for 10-20 minutes to induce complete depolarization.
-
Gently wash the cells twice with warm PBS.
-
Add fresh, pre-warmed PBS or culture medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader with an excitation/emission of ~549/575 nm.[16][17][18][19]
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial oxygen consumption rate (OCR) and key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound
-
Copper (II) Chloride (CuCl2)
Protocol:
-
Cell Seeding: The day before the assay, seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Drug Preparation: On the day of the assay, prepare fresh solutions of the this compound-Cu complex and the Mito Stress Test components (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations.
-
Assay Medium Exchange: Remove the cell culture medium from the plate and replace it with the pre-warmed Seahorse XF assay medium. Incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
Load Cartridge: Load the injection ports of the sensor cartridge with the prepared compounds:
-
Port A: this compound-Cu complex or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay.
-
Data Analysis: The instrument will measure the OCR at baseline and after each injection. Analyze the data to determine key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Conclusion
This compound represents a unique therapeutic strategy that exploits the metabolic vulnerabilities of cancer cells by targeting their mitochondria. Its dual mechanism of inducing both ROS-mediated apoptosis and cuproptosis underscores its potential as a potent anticancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate interplay between this compound, copper homeostasis, and mitochondrial function. A deeper understanding of these processes will be crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound-induced increase of mitochondrial reactive oxygen species impairs glioblastoma stem-like cell survival and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. media.cellsignal.com [media.cellsignal.com]
Methodological & Application
Elesclomol: In Vitro Application Notes and Protocols for Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol, a novel investigational agent, has garnered significant interest in the field of oncology for its unique mechanism of inducing programmed cell death, or apoptosis, in cancer cells.[1] This document provides detailed application notes and protocols for the in vitro use of this compound in cancer cell culture, summarizing its mechanism of action and providing methodologies for key experimental assays. This compound acts as a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[2][3][4] This targeted induction of ROS exploits the inherently higher basal oxidative stress levels in cancer cells compared to normal cells, pushing them beyond a critical threshold and triggering cell death.[2][4]
Mechanism of Action
This compound's primary mechanism of action is the induction of apoptosis through the generation of excessive intracellular reactive oxygen species (ROS).[2][5] This process is critically dependent on the presence of copper ions.[1][6] this compound chelates extracellular copper (Cu(II)) and facilitates its transport into the cell, particularly to the mitochondria.[6][7] Within the cell, the this compound-copper complex participates in redox cycling, leading to the production of highly reactive hydroxyl radicals and other ROS. This surge in ROS overwhelms the cellular antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA, and subsequently initiating the intrinsic mitochondrial pathway of apoptosis.[8] This is characterized by mitochondrial membrane depolarization, release of cytochrome c, and activation of caspases.[8]
The cytotoxicity of this compound is primarily attributed to this induction of mitochondrial oxidative stress.[6][9] Studies have shown that the apoptotic effects of this compound can be abrogated by the antioxidant N-acetylcysteine (NAC), confirming the central role of ROS in its anticancer activity.[2][3][4]
Data Presentation
The following table summarizes the effective concentrations and IC50 values of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| SK-MEL-5 | Melanoma | IC50 | 110 nM | [10] |
| MCF-7 | Breast Cancer | IC50 | 24 nM | [10] |
| HL-60 | Promyelocytic Leukemia | IC50 | 9 nM | [10] |
| HSB2 | T-cell Leukemia | Apoptosis Induction | 200 nM (18h) | [10] |
| Hs294T | Melanoma | Gene Expression Analysis | 100 nM (6h) | [8] |
| Ramos | Burkitt's Lymphoma | Gene Expression Analysis | 100 nM (6h) | [8] |
Experimental Protocols
General Guidelines
-
This compound Preparation: this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM).[4] Subsequent dilutions should be made in the appropriate cell culture medium to achieve the final desired concentration.
-
Copper Supplementation: The cytotoxic activity of this compound is enhanced by the presence of copper.[11] For consistent results, it is recommended to add an equimolar concentration of CuCl₂ to the cell culture medium along with this compound, particularly if the basal medium has low copper levels.[11]
-
Control Groups: Appropriate controls should be included in all experiments:
-
Vehicle control (DMSO or the final solvent used for this compound dilution).
-
Untreated cells.
-
Positive controls for the specific assay being performed (e.g., a known inducer of apoptosis).
-
For mechanism-of-action studies, a co-treatment with an antioxidant like N-acetylcysteine (NAC) can be used to confirm the role of oxidative stress.[2]
-
Protocol 1: Cell Viability Assay (MTT or WST-1)
This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[11]
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
CuCl₂ solution
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[11]
-
Treatment: Prepare serial dilutions of this compound in complete medium. For studies investigating the role of copper, also prepare solutions with an equimolar concentration of CuCl₂.
-
Remove the overnight culture medium from the wells and add 100 µL of the prepared this compound solutions (with or without CuCl₂) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS levels.
Materials:
-
Cancer cell line of interest (e.g., Ramos)[5]
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
This compound stock solution
-
DCFH-DA probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 1-6 hours).[8]
-
Probe Loading: After treatment, remove the medium and wash the cells with warm PBS.
-
Add fresh, serum-free medium containing 5-10 µM DCFH-DA to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting and Washing: Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells (e.g., by trypsinization for adherent cells).
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Fluorescence Microscopy (Alternative): Alternatively, visualize the cells directly under a fluorescence microscope.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the fold increase in ROS production in this compound-treated cells compared to control cells.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.
Materials:
-
Cancer cell line of interest (e.g., HSB2)[10]
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 18-24 hours).[10]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: this compound Signaling Pathway
Caption: In Vitro Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Elesclomol Treatment in Melanoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elesclomol is a potent anticancer agent that has shown significant efficacy against melanoma cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to apoptosis.[1][2][3][4] this compound acts as a copper ionophore, selectively transporting copper ions into the mitochondria of cancer cells.[5] This leads to the reduction of Cu(II) to Cu(I), a reaction that catalyzes the generation of reactive oxygen species (ROS), ultimately triggering programmed cell death.[5][6] These application notes provide detailed protocols for evaluating the effects of this compound on melanoma cell lines, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: IC50 Values of this compound in Human Melanoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human melanoma cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | IC50 (nM) | Assay Conditions (Treatment Duration) | Reference |
| SK-MEL-5 | 110 | Not Specified | [7][8] |
| Hs249T | 11 | 72 hours | [9] |
| A375 | Not Specified | Not Specified | [8] |
| MDA-MB-435 | 100 | Not Specified | |
| G-MEL | 11.49 | Not Specified | |
| CP50-MEL-B | 13.22 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Table 2: Apoptotic Effects of this compound on Melanoma Cells
This table illustrates the pro-apoptotic effects of this compound on melanoma cell lines, as determined by Annexin V and Propidium Iodide staining followed by flow cytometry.
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Reference |
| HSB2 | 200 | 18 | Increased | Increased | [7] |
| A375 | Not Specified | Not Specified | Increased | Increased | [8] |
Note: The percentage of apoptotic cells is presented as "Increased" due to the qualitative nature of the available data. Quantitative data should be generated following the provided protocols.
Table 3: Induction of Reactive Oxygen Species (ROS) by this compound
This table demonstrates the ability of this compound to induce ROS production in melanoma cells, a key aspect of its mechanism of action.
| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | Fold Increase in ROS (vs. Control) | Reference |
| TC-32 | 10 | Not Specified | Increased | [10] |
| RDES | 10 | Not Specified | Increased | [10] |
| HeLa | 25,000 | 4 | ~3-fold | [11] |
Note: The fold increase in ROS is presented as "Increased" for some cell lines due to the qualitative nature of the available data. Quantitative measurements should be performed using the detailed protocol below.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on melanoma cell lines.[12][13]
Materials:
-
Melanoma cell lines (e.g., SK-MEL-5, A375)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Annexin V-FITC/PI Staining
This protocol describes the detection and quantification of apoptosis in this compound-treated melanoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[2][14][15][16]
Materials:
-
Melanoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed melanoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Reactive Oxygen Species (ROS) Measurement: DCFDA Assay
This protocol details the measurement of intracellular ROS levels in this compound-treated melanoma cells using the 2',7'-dichlorofluorescin diacetate (DCFDA) assay.[11][17][18][19][20]
Materials:
-
Melanoma cell lines
-
This compound
-
DCFDA (or H2DCFDA) solution
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed melanoma cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
-
DCFDA Loading:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of 10-20 µM DCFDA solution in serum-free medium to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
This compound Treatment:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of medium containing various concentrations of this compound.
-
Incubate for the desired time (e.g., 1, 4, or 24 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
-
The increase in fluorescence intensity corresponds to the level of intracellular ROS.
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for analyzing the expression of key apoptosis-related proteins (e.g., Caspase-3, PARP, Bcl-2 family proteins) in melanoma cells treated with this compound.[21][22][23][24]
Materials:
-
Melanoma cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat melanoma cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound chelates extracellular copper and transports it into the mitochondria, leading to ROS production, oxidative stress, and ultimately apoptosis.
Caption: A generalized workflow for investigating the effects of this compound on melanoma cell lines, from cell culture to data analysis.
References
- 1. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] this compound induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]
- 5. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. texaschildrens.org [texaschildrens.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
- 18. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeted apoptosis of myofibroblasts by this compound inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Elesclomol in a Lung Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol is a potent anti-cancer agent that functions as a copper ionophore, selectively inducing oxidative stress and subsequent apoptosis in cancer cells.[1][2][3] It achieves this by binding to extracellular copper and facilitating its transport into the mitochondria.[4] Within the mitochondria, the this compound-copper complex disrupts the electron transport chain, leading to a surge in reactive oxygen species (ROS).[4] This overwhelms the antioxidant capacity of cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, thereby triggering programmed cell death.[1][2] this compound has shown significant therapeutic potential, particularly in overcoming resistance to conventional chemotherapies like cisplatin in lung cancer models. This document provides detailed protocols and data for the application of this compound in a lung cancer xenograft model, offering a framework for preclinical evaluation of this promising compound.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a non-small cell lung cancer xenograft model using A549 cells.
Table 1: Tumor Volume in A549 Lung Cancer Xenograft Model
| Treatment Group | Day 31 Tumor Volume (mm³) ± SD |
| Vehicle Control (DMSO) | 584.2 ± 482.5 |
| This compound (30 mg/kg) | 310.1 ± 114.6 |
Data adapted from a study on the combined effect of Genipin and this compound.[5] The table presents the effect of this compound as a single agent.
Table 2: In Vitro Efficacy of this compound in Lung Cancer Cell Lines
| Cell Line | Condition | IC50 (nM) | Effect on Apoptosis |
| Cisplatin-Resistant SCLC | - | 5-10 | Increased Caspase-3 Cleavage |
| Cisplatin-Resistant NSCLC | - | 5-10 | Increased Caspase Activity |
This table summarizes in vitro data demonstrating the potent effect of this compound on cisplatin-resistant lung cancer cells.[1]
Experimental Protocols
Lung Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line. A similar protocol can be adapted for other lung cancer cell lines such as H460.
Materials:
-
A549 human non-small cell lung cancer cell line
-
BALB/c nude mice (5-6 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Syringes and needles (27-gauge)
Procedure:
-
Culture A549 cells in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each BALB/c nude mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Begin treatment when tumors reach a volume of approximately 100-150 mm³. Tumor volume can be calculated using the formula: (Length x Width²)/2.
This compound Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administer this compound at a dose of 30 mg/kg body weight via intraperitoneal injection.
-
Treat the mice three times per week for the duration of the study.
-
The control group should receive a vehicle solution (e.g., saline with the same percentage of DMSO as the treatment group).
Western Blot Analysis for Apoptosis Markers
This protocol is for the analysis of apoptosis-related proteins in tumor tissue lysates.
Materials:
-
Tumor tissue from xenograft model
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Excise tumors from euthanized mice and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved caspase-3, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunohistochemistry for Cleaved Caspase-3
This protocol outlines the detection of apoptotic cells in formalin-fixed, paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (rabbit anti-cleaved caspase-3)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate the sections with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Apply the biotinylated secondary antibody, followed by streptavidin-HRP.
-
Develop the signal with DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analyze the slides under a microscope to assess the number and distribution of apoptotic (cleaved caspase-3 positive) cells.
Visualizations
Caption: Experimental workflow for the lung cancer xenograft model.
Caption: this compound's mechanism of action in inducing apoptosis.
Caption: Logical relationship of the experimental design.
References
Application Notes and Protocols for Elesclomel and Paclitaxel Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical application of Elesclomol in combination with paclitaxel. This document details the underlying mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for in vitro and in vivo research.
Introduction
This compound is an investigational small molecule that induces oxidative stress in cancer cells, leading to apoptosis.[1][2][3] Preclinical studies have demonstrated that this compound can potentiate the cytotoxic effects of chemotherapeutic agents like paclitaxel, a microtubule-stabilizing agent, in various cancer models, including melanoma and breast cancer.[1][4] The combination therapy aims to exploit the heightened basal level of reactive oxygen species (ROS) in cancer cells, pushing them beyond a critical threshold to trigger programmed cell death.[1][2][3]
Mechanism of Action
The synergistic effect of this compound and paclitaxel is primarily attributed to the induction of overwhelming oxidative stress and the subsequent activation of the intrinsic mitochondrial apoptotic pathway.[1][2]
-
Induction of Reactive Oxygen Species (ROS): this compound rapidly generates ROS within cancer cells.[1][2] This is thought to involve the transport of copper into the mitochondria, leading to the disruption of the electron transport chain and subsequent production of superoxide radicals.
-
Mitochondrial Dysfunction: The excessive ROS production leads to mitochondrial membrane depolarization and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[2]
-
Apoptosis Execution: Cytochrome c release initiates the activation of the caspase cascade, leading to the cleavage of executioner caspases, such as caspase-3, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptosis.[4] Paclitaxel complements this by inducing mitotic arrest and apoptosis through its own mechanisms, which can also involve ROS production.[5]
Key Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and paclitaxel.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (nM) | Reference |
| Hs294T (Melanoma) | This compound-Cu | 11 | [4] |
| SK-MEL-5 (Melanoma) | This compound | 24 | [5] |
| MCF-7 (Breast Cancer) | This compound | 110 | [5] |
| HL-60 (Leukemia) | This compound | 9 | [5] |
Note: Data for combination therapy IC50 values were not explicitly available in the reviewed literature. The provided data is for this compound as a single agent to provide context for its potency.
Table 2: In Vitro Apoptosis Induction in Breast Cancer Cells (MCF-7 and MDA-MB-231)
| Treatment | Effect | Reference |
| This compound + Paclitaxel | Potentiated paclitaxel-induced apoptosis and suppression of cell growth. | [6] |
| This compound + Paclitaxel | Increased levels of cleaved caspase-3. | [6] |
Note: Specific percentages of apoptosis were not detailed in the provided search results.
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of this compound and paclitaxel on cancer cell lines.[6]
-
Cell Seeding: Plate cancer cells (e.g., melanoma or breast cancer cell lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, paclitaxel, or the combination of both for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
2. Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner of apoptosis.[7][8]
-
Cell Treatment and Lysis: Treat cells with this compound, paclitaxel, or the combination for the desired time. Harvest and lyse the cells using a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Activity Measurement: In a 96-well plate, mix an equal amount of protein from each sample with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
3. Western Blot Analysis
This protocol is used to detect changes in the expression of apoptosis-related proteins.[9]
-
Protein Extraction: After drug treatment, lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Protocol
Human Tumor Xenograft Model in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of the this compound and paclitaxel combination.[2][3]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., melanoma or breast cancer) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, and this compound + paclitaxel combination).
-
Drug Administration:
-
This compound: Administer intravenously (IV) or intraperitoneally (IP) at a predetermined dose and schedule. A previously used clinical trial dose was 213 mg/m².[10][11]
-
Paclitaxel: Administer IV or IP at a predetermined dose and schedule. A previously used clinical trial dose was 80 mg/m².[10][11]
-
Combination: Administer both drugs according to the established schedule.
-
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound and paclitaxel combination therapy.
Caption: Experimental workflow for in vitro cell viability (MTT) assay.
Caption: Experimental workflow for in vivo human tumor xenograft model.
References
- 1. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Final results of phase III SYMMETRY study: randomized, double-blind trial of this compound plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Differential Activity of Caspase-3 Regulates Susceptibility of Lung and Breast Tumor Cell Lines to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Assessing Elesclomol-Induced Apoptosis using Annexin V Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elesclomol is a novel investigational anticancer agent that has demonstrated potent pro-apoptotic activity across a range of cancer cell types.[1][2] Its mechanism of action is primarily attributed to the induction of oxidative stress.[1][2][3] this compound acts as a copper ionophore, selectively transporting copper to the mitochondria of cancer cells.[4][5][6][7][8] This leads to an elevation of reactive oxygen species (ROS), pushing the cancer cells beyond their oxidative stress threshold and triggering programmed cell death, or apoptosis.[1][2][9]
Annexin V staining is a widely used and reliable method for detecting one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane.[10][11] During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[10]
This assay can be combined with a vital dye, like Propidium Iodide (PI), to differentiate between different stages of cell death. PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells but can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity. This dual-staining approach allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[11][12]
These application notes provide a detailed protocol for assessing this compound-induced apoptosis in cancer cells using Annexin V and PI staining, followed by flow cytometric analysis.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism for inducing apoptosis involves the generation of mitochondrial reactive oxygen species (ROS) in a copper-dependent manner.[4][5][6][13] The drug chelates extracellular copper and transports it into the mitochondria.[6] Within the mitochondria, the copper undergoes redox cycling, leading to the production of ROS.[4][6] This surge in ROS disrupts mitochondrial function and initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c and subsequent caspase activation.[7][9]
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow
The overall experimental workflow for assessing this compound-induced apoptosis using Annexin V staining involves several key stages, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for Annexin V assay.
Materials and Reagents
-
Cancer cell line of interest (e.g., Hs294T human melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, for this compound stock solution)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Experimental Protocols
Cell Culture and Treatment
-
Culture the cancer cells in T25 or T75 flasks with complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 1-5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) group.
Cell Harvesting and Staining
-
After the treatment period, collect the floating cells from the culture medium into a 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with the corresponding floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software. Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Use quadrants to distinguish between the different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different treatment groups.
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (10 nM) | 85.6 ± 3.5 | 8.9 ± 1.2 | 4.3 ± 0.9 | 1.2 ± 0.4 |
| This compound (50 nM) | 62.1 ± 4.2 | 25.4 ± 2.8 | 10.7 ± 1.5 | 1.8 ± 0.6 |
| This compound (100 nM) | 35.8 ± 5.1 | 42.3 ± 3.9 | 19.6 ± 2.4 | 2.3 ± 0.7 |
Data are represented as mean ± standard deviation from three independent experiments.
Discussion
The results of the Annexin V/PI staining assay are expected to show a dose- and time-dependent increase in the percentage of apoptotic cells following treatment with this compound. This is consistent with its known mechanism of action as an inducer of oxidative stress and apoptosis.[1][2][14] The shift of cells from the viable population (Annexin V-/PI-) to the early apoptotic (Annexin V+/PI-) and subsequently to the late apoptotic/necrotic population (Annexin V+/PI+) provides quantitative evidence of this compound's cytotoxic effects.
It is important to include proper controls in the experiment. A vehicle control (DMSO) is crucial to ensure that the observed apoptosis is due to this compound and not the solvent. Single-stain controls (Annexin V-FITC only and PI only) are necessary for accurate compensation settings on the flow cytometer, which corrects for spectral overlap between the fluorochromes.
The antioxidant N-acetylcysteine (NAC) can be used as a negative control to demonstrate that this compound-induced apoptosis is mediated by ROS.[1][2] Pre-treatment with NAC should block the pro-apoptotic effects of this compound.[1][2]
Conclusion
Annexin V staining coupled with flow cytometry is a robust and quantitative method for assessing apoptosis induced by this compound. This technique allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the drug's mechanism of action and its efficacy as a potential anticancer therapeutic. The detailed protocol and workflow provided in these application notes serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound and other similar compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound induces cancer cell apoptosis through oxidative stress | Semantic Scholar [semanticscholar.org]
- 4. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|Copper Ionophore|Induces Cuproptosis [benchchem.com]
- 8. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Measuring Mitochondrial ROS Production after Elesclomol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol is an investigational anticancer agent that has been shown to induce oxidative stress and apoptosis in cancer cells.[1][2] Its mechanism of action involves the chelation of extracellular copper and its subsequent transport to the mitochondria.[3][4][5] Within the mitochondria, a redox cycle is initiated where Cu(II) is reduced to Cu(I), leading to the generation of reactive oxygen species (ROS).[3][4] This targeted increase in mitochondrial ROS exploits the higher basal oxidative stress levels in cancer cells, pushing them beyond a critical threshold and triggering cell death.[1][6] Given this mechanism, accurately measuring the production of mitochondrial ROS after this compound treatment is crucial for understanding its efficacy and cellular effects.
These application notes provide detailed protocols for the quantification of mitochondrial superoxide, a primary ROS induced by this compound, using the fluorescent probe MitoSOX™ Red. Methodologies for qualitative and quantitative analysis using fluorescence microscopy, flow cytometry, and microplate readers are described.
This compound: Mechanism of Action and Mitochondrial ROS Production
This compound acts as a copper ionophore, selectively delivering copper to the mitochondria.[3][5] The process can be summarized as follows:
-
Copper Chelation: this compound binds to extracellular Cu(II).[4]
-
Cellular Uptake: The this compound-Cu(II) complex readily enters the cell.[4]
-
Mitochondrial Targeting: The complex is selectively transported to the mitochondria.[3]
-
Redox Cycling and ROS Generation: Within the mitochondria, Cu(II) is reduced to Cu(I), a reaction that leads to the production of ROS, primarily superoxide (O₂⁻).[3][4]
-
Oxidative Stress and Apoptosis: The accumulation of mitochondrial ROS leads to oxidative stress, damage to mitochondrial components, and ultimately, the induction of apoptosis.[1][2]
This targeted mechanism of action makes this compound a promising candidate for cancer therapy, particularly for tumors with high mitochondrial metabolism.[7]
Principle of Mitochondrial Superoxide Detection with MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells. Its key features include:
-
Mitochondrial Targeting: The lipophilic triphenylphosphonium cation component of MitoSOX™ Red facilitates its accumulation in the mitochondria due to the large mitochondrial membrane potential.
-
Superoxide-Specific Oxidation: In the presence of superoxide, the dihydroethidium moiety of MitoSOX™ Red is oxidized, leading to the formation of a product that intercalates with mitochondrial nucleic acids, emitting a bright red fluorescence.
-
High Specificity: MitoSOX™ Red is not readily oxidized by other ROS or reactive nitrogen species (RNS), ensuring a high degree of specificity for superoxide detection.
The fluorescence intensity of the oxidized MitoSOX™ Red is directly proportional to the amount of mitochondrial superoxide produced. This allows for both qualitative visualization and quantitative measurement of mitochondrial ROS levels.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes when treating cells with this compound and measuring mitochondrial ROS.
Table 1: this compound Treatment Parameters for in vitro Studies
| Parameter | Value | Reference |
| Cell Lines | Various cancer cell lines (e.g., melanoma, lung, breast) | [8] |
| This compound Concentration | 10 nM - 1 µM | [5][8][9] |
| Incubation Time | 30 minutes - 24 hours | [9][10] |
| Solvent | DMSO | [9] |
Table 2: Expected Changes in Mitochondrial ROS Levels
| Treatment | Fold Increase in MitoSOX™ Red Signal | Cell Type | Reference |
| This compound (100 nM, 6 hours) | ~3.85-fold increase in total ROS | Ramos Burkitt's lymphoma B cells | [9] |
| Antimycin A (positive control) | 4.6 - 5.5-fold | H9c2 cells | [11] |
| Paraquat (positive control) | 3.7 - 6.9-fold | H9c2 cells | [11] |
| High Glucose (48 hours) | ~3.8-fold | Human Coronary Artery Endothelial Cells | [11] |
Experimental Protocols
Here we provide detailed protocols for measuring mitochondrial superoxide production in cultured cells following this compound treatment using three common methods: fluorescence microscopy, flow cytometry, and a microplate reader.
Protocol 1: Preparation of Reagents
1.1. This compound Stock Solution (1 mM)
-
Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
1.2. MitoSOX™ Red Stock Solution (5 mM)
-
Allow the vial of MitoSOX™ Red reagent (typically 50 µg) to warm to room temperature before opening.
-
Add 13 µL of anhydrous DMSO to the vial to create a 5 mM stock solution.
-
Vortex briefly to ensure the reagent is fully dissolved.
-
Store the stock solution at -20°C, protected from light. Aliquoting is recommended for long-term storage.
1.3. MitoSOX™ Red Working Solution (5 µM)
-
On the day of the experiment, warm an appropriate volume of serum-free cell culture medium or Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ to 37°C.
-
Dilute the 5 mM MitoSOX™ Red stock solution 1:1000 in the pre-warmed buffer to achieve a final working concentration of 5 µM. For example, add 1 µL of the 5 mM stock solution to 1 mL of buffer.
-
Protect the working solution from light.
Protocol 2: Cell Treatment with this compound
-
Plate cells at an appropriate density in a suitable culture vessel (e.g., multi-well plates, chamber slides, or culture dishes) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
On the day of the experiment, prepare fresh dilutions of this compound in pre-warmed complete culture medium from the 1 mM stock solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.
-
Remove the existing culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
Protocol 3: Measurement of Mitochondrial Superoxide by Fluorescence Microscopy
This method allows for the qualitative visualization of mitochondrial ROS production.
-
Following this compound treatment, remove the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add a sufficient volume of the 5 µM MitoSOX™ Red working solution to cover the cells.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
Add fresh pre-warmed culture medium or HBSS to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with appropriate filters for rhodamine or Texas Red (Excitation/Emission: ~510/580 nm).
-
Capture images using a digital camera. Increased red fluorescence in the perinuclear region (characteristic of mitochondrial localization) of this compound-treated cells compared to control cells indicates an increase in mitochondrial superoxide production.
Protocol 4: Quantitative Analysis of Mitochondrial Superoxide by Flow Cytometry
This method provides a quantitative measurement of mitochondrial ROS in a large population of cells.
-
Following this compound treatment, detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Transfer the detached cells to a tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of the 5 µM MitoSOX™ Red working solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light, with gentle agitation.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of pre-warmed HBSS and centrifuging again. Repeat this wash step twice.
-
Resuspend the final cell pellet in an appropriate volume of HBSS for flow cytometric analysis.
-
Analyze the cells on a flow cytometer, detecting the MitoSOX™ Red fluorescence in the PE channel (typically around 585 nm).
-
Quantify the mean fluorescence intensity (MFI) of the cell population. An increase in MFI in this compound-treated cells compared to control cells indicates an increase in mitochondrial superoxide production.
Protocol 5: High-Throughput Quantification of Mitochondrial Superoxide using a Microplate Reader
This method is suitable for screening and dose-response studies.
-
Plate cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 2.
-
Following treatment, remove the culture medium and wash the cells twice with pre-warmed HBSS.
-
Add 100 µL of the 5 µM MitoSOX™ Red working solution to each well.
-
Incubate the plate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with pre-warmed HBSS.
-
Add 100 µL of pre-warmed HBSS or phenol red-free medium to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.
-
The fluorescence intensity in each well is proportional to the amount of mitochondrial superoxide.
Visualizations
References
- 1. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Measurement of mitochondrial ROS by flow cytometry [bio-protocol.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]
- 11. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elesclomol Solubility and Preparation for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elesclomol is a potent investigational anticancer agent that functions as a copper ionophore, inducing oxidative stress and subsequent cell death in cancer cells.[1][2] Its unique mechanism of action, which involves the transport of copper into mitochondria, leads to the generation of reactive oxygen species (ROS), ultimately triggering apoptosis and a novel form of cell death termed cuproptosis.[3][4] Accurate preparation of this compound for in vitro assays is critical for obtaining reliable and reproducible experimental results. This document provides detailed information on the solubility of this compound, along with protocols for its preparation and use in cell-based assays.
Physicochemical Properties
Solubility
This compound is a lipophilic compound with poor solubility in aqueous solutions. It is soluble in organic solvents.[6] For in vitro studies, it is typically prepared as a concentrated stock solution in a suitable organic solvent, which is then further diluted in cell culture media.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ~25 - 100 mg/mL[4][5][6] | ~62.4 - 249.7 mM | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[5] Sonication or gentle warming (37°C) may be required to fully dissolve the compound.[4][7] |
| Dimethyl Formamide (DMF) | ~30 mg/mL[6] | ~74.9 mM | - |
| Ethanol | ~0.1 - 5.68 mg/mL[6][7] | ~0.25 - 14.2 mM | Gentle warming and sonication may be necessary for dissolution.[7] |
Note: The solubility values can vary slightly between different suppliers and batches.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and activity.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 3-4 years[2][5] |
| Stock Solution (in solvent) | -80°C | ~1 year[4][5] |
| Stock Solution (in solvent) | -20°C | ~1-6 months[4][5] |
Important Considerations:
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[5]
-
When stored at -20°C, stock solutions should ideally be used within one month.[8]
Mechanism of Action Overview
This compound's primary mechanism of action involves binding extracellular copper (Cu(II)) and transporting it into the cell, particularly to the mitochondria.[3] Inside the mitochondria, the this compound-copper complex engages with the electron transport chain. This facilitates the reduction of Cu(II) to Cu(I), a process that generates a significant amount of reactive oxygen species (ROS).[3] The resulting oxidative stress overwhelms the cancer cell's antioxidant capacity, leading to apoptosis.[1] A more recently described mechanism is cuproptosis, a form of programmed cell death initiated by copper binding to lipoylated components of the tricarboxylic acid (TCA) cycle.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Elesclomol in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elesclomol, an investigational anti-cancer agent, functions as a copper ionophore, selectively inducing oxidative stress and subsequent cell death in cancer cells.[1][2] Its mechanism of action involves the transport of copper into the mitochondria, leading to the generation of reactive oxygen species (ROS) and triggering various cell death pathways, including apoptosis, ferroptosis, and cuproptosis.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on findings from preclinical studies.
Mechanism of Action
This compound chelates extracellular copper (Cu(II)) and facilitates its transport into the mitochondria of cancer cells.[1][2] Within the mitochondria, Cu(II) is reduced to Cu(I), a process that generates significant ROS, leading to overwhelming oxidative stress and triggering programmed cell death.[1] A key mechanism of this compound-induced cell death is cuproptosis, a form of copper-dependent cell death. This process is initiated by the reduction of the this compound-Cu(II) complex by ferredoxin 1 (FDX1).[3] The resulting Cu(I) directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, causing their aggregation and the destabilization of iron-sulfur cluster proteins, which culminates in proteotoxic stress and cell death.[3][5]
Data Presentation
Table 1: Summary of In Vivo this compound Administration in Mouse Models
| Mouse Model | Cancer Type | This compound Dosage | Administration Route | Dosing Frequency | Vehicle | Key Outcomes |
| Cardiac Ctr1 knockout mice | N/A (Menkes disease model) | 10 mg/kg | Subcutaneous (s.c.) | Every three days from P5 to P26, then weekly until P54 | Not specified | Ameliorated severe cardiac pathology and partially reduced hypertrophy.[6] |
| Nude mice with PANC1 xenografts | Pancreatic Cancer | 50 mg/kg | Intravenous (i.v.) | Once daily, 5 days per week for 3 weeks | Not specified | Retardation of tumor growth.[7] |
| Nude mice with DLD-1 xenografts | Colorectal Cancer | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified | Inhibition of tumor growth.[8] |
| BALB/cAnN-Foxn1nu/nu/Rj mice with 22Rv1 xenografts | Prostate Cancer | Single or multiple doses of [⁶⁴Cu][Cu(ES)] | Intravenous (i.v.) | Not specified | Not specified | Inhibited tumor growth more effectively than [⁶⁴Cu][Cu(ATSM)].[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder (MedChemExpress or equivalent)[10]
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Ultrasonic bath
Procedure:
-
Solubilization: Due to its poor water solubility, this compound requires a specific vehicle for in vivo administration. A commonly used vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[6]
-
Vehicle Preparation: Prepare the vehicle by sequentially adding and mixing the following components in a sterile vial:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
This compound Dissolution:
-
Weigh the required amount of this compound powder.
-
Add the prepared vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 5 mg/mL stock solution).
-
Use an ultrasonic bath to facilitate the dissolution of this compound until a clear solution is obtained.[6]
-
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial for administration.
Protocol 2: Administration of this compound in Mouse Xenograft Models
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
Prepared this compound solution
-
Appropriate syringes and needles (e.g., 27-30 gauge)
-
Animal balance
-
Calipers for tumor measurement
Procedure:
-
Animal Handling and Acclimatization:
-
House the mice in a specific pathogen-free environment with controlled temperature, humidity, and light-dark cycles.
-
Allow for an acclimatization period before starting the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
-
Tumor Inoculation:
-
Subcutaneously inject cancer cells (e.g., 5 x 10⁶ PANC1 cells) into the flank of each mouse.[7]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³) before starting the treatment.
-
-
Treatment Groups:
-
Randomly assign mice to different treatment groups (e.g., vehicle control, this compound treatment).
-
-
Dosage Calculation and Administration:
-
Weigh each mouse to determine the exact volume of this compound solution to be administered based on the desired dosage (e.g., 50 mg/kg).
-
Administer this compound via the desired route (e.g., intravenous injection for pancreatic cancer models, intraperitoneal for colorectal cancer models).[7][8]
-
Follow the specified dosing schedule (e.g., once daily, 5 days a week).[7]
-
-
Monitoring and Data Collection:
-
Monitor the body weight of the mice regularly (e.g., twice a week) as an indicator of toxicity.[9]
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: V = (Length x Width²)/2.[9]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).[8]
-
Visualizations
References
- 1. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synta Presents New Data on Mechanism of Action of this compound at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 3. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols: Western Blot Analysis of FDX1 Expression Following Elesclomol Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Elesclomol is an investigational anticancer agent that functions as a copper ionophore, selectively delivering copper to the mitochondria of cancer cells.[1] This process induces a form of regulated cell death known as cuproptosis.[2] A key mediator of this compound-induced cuproptosis is Ferredoxin 1 (FDX1), a mitochondrial reductase.[3] FDX1 reduces the this compound-chelated copper from Cu(II) to the more toxic Cu(I) state within the mitochondria, leading to the oligomerization of lipoylated proteins like dihydrolipoamide S-acetyltransferase (DLAT), subsequent loss of iron-sulfur cluster proteins, and ultimately, cell death.[2][4][5] Given the central role of FDX1 in this pathway, accurately measuring its expression levels in response to this compound treatment is critical for mechanistic studies and drug development. Western blotting is a fundamental technique for quantifying FDX1 protein expression. This document provides detailed protocols for this application and summarizes expected outcomes.
Signaling Pathway of this compound-Induced Cuproptosis
This compound chelates extracellular copper (Cu²⁺) and transports it into the cell, primarily accumulating within the mitochondria.[1] There, the mitochondrial reductase FDX1 catalyzes the reduction of Cu²⁺ to the highly reactive Cu¹⁺.[4][6] This catalytic action is central to the subsequent cytotoxic effects. The released Cu¹⁺ directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as DLAT, causing them to oligomerize and leading to the loss of iron-sulfur (Fe-S) cluster proteins.[2] This cascade disrupts mitochondrial respiration, induces overwhelming oxidative stress, and triggers cuproptosis.[2][7]
Caption: Mechanism of this compound-induced, FDX1-mediated cuproptosis.
Quantitative Data Summary
The expression of FDX1 can be modulated by this compound treatment, although the specific response may vary depending on the cell type and p53 status.[8] Knockdown of FDX1 has been shown to confer resistance to this compound, highlighting its importance in the drug's mechanism of action.[9] The following table summarizes representative findings on FDX1 expression changes.
| Cell Line | Treatment | FDX1 Expression Change | Observation | Reference |
| Hepatocellular Carcinoma (HepG2, Hep3B2.1-7, PLC/PRF/5) | This compound-Cu (2-hour pulse) | Upregulated | This compound-Cu treatment led to an increase in FDX1 protein levels, promoting cuproptosis. | [8] |
| Glioblastoma Cells | FDX1 Knockdown + this compound | Reduced Cytotoxicity | Knockdown of FDX1 suppressed this compound-induced cuproptosis and weakened the drug's tumor-suppressive effect. | [3] |
| K562 Cells | FDX1 Knockout (CRISPR) | Abolished Expression | Validation of FDX1 knockout via Western blot confirmed the absence of the protein. | [10][11] |
| Thyroid Cancer Cells (TPC-1) | FDX1 Knockdown + this compound | Increased Cell Viability | Depletion of FDX1 conferred resistance to this compound-induced cell death. | [9] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis of FDX1.
I. Materials and Reagents
-
Cell Lines: e.g., HepG2 (p53 wild-type), TPC-1, K562, or other relevant cancer cell lines.
-
Culture Media: As required for the specific cell line (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO.
-
Copper(II) Chloride (CuCl₂): For preparing this compound-Cu complex if needed.
-
Phosphate-Buffered Saline (PBS): Ice-cold, pH 7.4.
-
Lysis Buffer: RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) or other suitable buffer.[12]
-
Protease and Phosphatase Inhibitor Cocktails: To be added fresh to lysis buffer before use.
-
BCA Protein Assay Kit: For protein quantification.[13]
-
Laemmli Sample Buffer (4X or 2X): Containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
SDS-PAGE Gels: e.g., 4-12% Bis-Tris precast gels.
-
Running Buffer: e.g., MOPS or MES SDS Running Buffer.
-
Transfer Buffer: e.g., Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.2 µm or 0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
II. Experimental Workflow
Caption: Standard workflow for Western blot analysis of FDX1.
III. Detailed Protocol Steps
1. Cell Culture and this compound Treatment a. Culture cells in appropriate media until they reach 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 20 nM) or an equivalent volume of DMSO for the vehicle control group.[9] c. Incubate for the desired time period (e.g., 16-24 hours).[8][16]
2. Lysate Preparation (for Adherent Cells) [17][18] a. Place the culture dish on ice and aspirate the media. b. Wash the cells twice with ice-cold PBS. c. Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors (e.g., 0.5-1.0 mL for a 10 cm dish). d. Scrape the cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube. e. Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker). f. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein lysate) to a new pre-cooled tube.
3. Protein Concentration Measurement a. Determine the protein concentration of each lysate using a BCA assay kit according to the manufacturer's instructions. b. Normalize all sample concentrations with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE a. To your normalized lysate, add 2X or 4X Laemmli sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins. c. Samples can be used immediately or stored at -20°C.
5. SDS-PAGE and Protein Transfer a. Load 15-50 µg of total protein from each sample into the wells of an SDS-PAGE gel, along with a pre-stained protein ladder. b. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom. c. Transfer the proteins from the gel to a PVDF membrane. (Note: Pre-soak the PVDF membrane in 100% methanol before use). The transfer can be done using a wet or semi-dry transfer system.
6. Immunoblotting a. After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation. b. Discard the blocking buffer and incubate the membrane with the primary anti-FDX1 antibody (diluted in 5% BSA or 5% milk in TBST) overnight at 4°C with gentle agitation. c. The next day, wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis a. Prepare the ECL detection reagent according to the manufacturer's protocol. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the FDX1 band intensity to the corresponding loading control band (e.g., GAPDH) for each sample.
References
- 1. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDX1 facilitates this compound-induced cuproptosis and promotes glioblastoma development via transcription factor NFKB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery (Journal Article) | OSTI.GOV [osti.gov]
- 7. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | p53 enhances this compound-Cu-induced cuproptosis in hepatocellular carcinoma via FDXR-mediated FDX1 upregulation [frontiersin.org]
- 9. FDX1 inhibits thyroid cancer malignant progression by inducing cuprotosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 14. FDX1 Polyclonal Antibody (PA5-59653) [thermofisher.com]
- 15. FDX1 antibody (12592-1-AP) | Proteintech [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Detecting Cuproptosis Markers in Elesclomol-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuproptosis is a recently identified form of regulated cell death characterized by its dependence on intracellular copper levels.[1] This process is distinct from other cell death mechanisms such as apoptosis and ferroptosis.[1] Elesclomol, an investigational anti-cancer agent, has been identified as a potent inducer of cuproptosis.[2] It acts as a copper ionophore, facilitating the transport of extracellular copper into the mitochondria.[2][3] This influx of copper triggers a cascade of events leading to proteotoxic stress and cell death, offering a promising therapeutic avenue for cancers reliant on mitochondrial metabolism.[2] These application notes provide a detailed overview and experimental protocols for the detection of key molecular markers of cuproptosis in cells treated with this compound.
Mechanism of this compound-Induced Cuproptosis
This compound chelates extracellular copper (Cu²⁺) and transports it into the mitochondrial matrix.[2][3] Within the mitochondria, the enzyme Ferredoxin 1 (FDX1) reduces Cu²⁺ to its more toxic form, Cu¹⁺.[4] The accumulation of Cu¹⁺ leads to the aggregation of lipoylated proteins, most notably dihydrolipoamide S-acetyltransferase (DLAT), a key component of the tricarboxylic acid (TCA) cycle.[1][5] This protein aggregation, coupled with the loss of iron-sulfur (Fe-S) cluster proteins, results in severe proteotoxic stress and ultimately, cell death.[1][6]
Quantitative Data Summary
The following table summarizes the quantitative changes in key cuproptosis markers observed in cells treated with this compound.
| Marker | Cell Type | This compound Concentration | Treatment Time | Observed Change | Reference |
| Intracellular Copper | Yeast | 0.25 µM | 10 hours | ~4-fold increase | [7] |
| A549 (human lung carcinoma) | 50 ng/mL (+1000 ng/mL CuO NPs) | Not specified | Up to 4-fold increase | [8] | |
| FDX1 Expression | Colon cancer cell lines | Not specified | Not specified | Upregulation of mRNA | |
| Hepatocellular carcinoma cells | Not specified | 24 hours | Upregulation of protein | [4] | |
| 4T1 (mouse breast carcinoma) | Not specified | Not specified | Significant reduction in protein | [6] | |
| DLAT Aggregation | 4T1 (mouse breast carcinoma) | Not specified | Not specified | Noticeable increase in DLAT foci | [6] |
| Primary liver cancer cells | Not specified | Not specified | Formation of DLAT puncta | [5] | |
| Mitochondrial Respiration | Non-tumorigenic cells | ≥ 40 µM | Not specified | Rapid and substantial increase in mitochondrial superoxide | [9] |
| Cancer cells | Not specified | Not specified | Significant reduction in spare respiratory capacity | [2] | |
| Fe-S Cluster Proteins (FDX1, DLD) | 4T1 (mouse breast carcinoma) | Not specified | Not specified | Significant reduction in protein expression | [6] |
Note: The observed changes in FDX1 expression after this compound treatment have been reported to be inconsistent across different studies and cell types.[10]
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of this compound-induced cuproptosis.
Caption: Experimental workflow for detecting cuproptosis markers.
Experimental Protocols
Western Blotting for FDX1, LIAS, and Fe-S Cluster Proteins
This protocol describes the detection of key cuproptosis-related proteins by denaturing sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and western blotting.
Materials:
-
Cells treated with this compound and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (with β-mercaptoethanol)
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FDX1, anti-LIAS, anti-Fe-S protein)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples into the wells of an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software.
-
Non-denaturing PAGE and Western Blotting for DLAT Oligomerization
This protocol is for the detection of DLAT oligomers, a hallmark of cuproptosis, under non-denaturing conditions.
Materials:
-
Same as for standard Western Blotting, with the following exceptions:
-
Non-denaturing lysis buffer (e.g., Tris-HCl based buffer without SDS)
-
Native sample buffer (without SDS and reducing agents)
-
Tris-Glycine native running buffer (without SDS)
-
Non-denaturing PAGE gels
-
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a non-denaturing lysis buffer.
-
Quantify protein concentration as described above.
-
-
Sample Preparation:
-
Mix equal amounts of protein with native sample buffer. Do not boil the samples.
-
-
Gel Electrophoresis:
-
Load samples onto a non-denaturing PAGE gel.
-
Run the gel at a constant voltage (e.g., 100V) at 4°C to minimize protein denaturation.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a membrane and perform immunoblotting as described above, using an anti-DLAT antibody.
-
-
Detection and Analysis:
-
Visualize bands corresponding to monomeric and oligomeric forms of DLAT.
-
Immunofluorescence for Visualization of DLAT Aggregation
This protocol allows for the visualization of DLAT aggregation within the mitochondria of this compound-treated cells.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-DLAT)
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Mitochondrial Staining:
-
Incubate live cells with 200 nM MitoTracker Red CMXRos for 30 minutes at 37°C.
-
-
Fixation:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash cells with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking:
-
Wash cells with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate with anti-DLAT primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope. DLAT aggregates will appear as green puncta co-localizing with the red mitochondrial signal.
-
Seahorse XF Mito Stress Test for Mitochondrial Respiration Analysis
This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
This compound
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Instrument Setup and Assay Execution:
-
Load the Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of this compound (or vehicle control), Oligomycin, FCCP, and Rotenone/Antimycin A, measuring OCR after each injection.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Intracellular Copper Measurement by ICP-MS
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying intracellular copper levels.
Materials:
-
This compound-treated and control cells
-
PBS containing EDTA
-
High-purity nitric acid
-
ICP-MS instrument
-
Copper standard solutions
Procedure:
-
Sample Preparation:
-
Harvest cells and wash them multiple times with ice-cold PBS containing EDTA to remove extracellular copper.
-
Count the cells to normalize the results.
-
Digest the cell pellets in high-purity nitric acid.
-
-
ICP-MS Analysis:
-
Dilute the digested samples with ultrapure water.
-
Analyze the samples using an ICP-MS instrument to determine the copper concentration.
-
-
Data Analysis:
-
Generate a standard curve using copper standard solutions.
-
Calculate the intracellular copper concentration per cell or per microgram of protein.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate this compound-induced cuproptosis. By quantifying the key molecular markers and assessing the functional consequences of this compound treatment, these methods will aid in the elucidation of the intricate mechanisms of cuproptosis and the development of novel cancer therapies targeting this unique cell death pathway.
References
- 1. Cuproptosis: a new form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | p53 enhances this compound-Cu-induced cuproptosis in hepatocellular carcinoma via FDXR-mediated FDX1 upregulation [frontiersin.org]
- 5. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated this compound@Cu(Ⅱ)-based Metal‒organic framework with effective nanozyme performance and cuproptosis induction efficacy for enhanced PD-L1-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound elevates cellular and mitochondrial iron levels by delivering copper to the iron import machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Elesclomol Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Elesclomol resistance in cancer cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?
A1: Resistance to this compound, a potent inducer of oxidative stress and cuproptosis, can arise from several mechanisms, primarily centered around the cell's metabolic state and its ability to counteract oxidative damage.[1][2][3] Key mechanisms include:
-
Metabolic Shift to Glycolysis: Cancer cells that heavily rely on glycolysis for energy production are often less sensitive to this compound.[2][3] This is because this compound's primary target is the mitochondria, and a reduced dependence on mitochondrial oxidative phosphorylation (OXPHOS) can confer resistance.[2][3] High levels of lactate dehydrogenase (LDH), an indicator of increased glycolysis, have been associated with poor response to this compound in clinical trials.[3]
-
Upregulation of Antioxidant Response: Cancer cells can adapt to this compound-induced oxidative stress by upregulating their intrinsic antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (NFE2L2 or NRF2) pathway is a critical regulator of this response, controlling the expression of numerous antioxidant and detoxification genes.[4][5]
-
Altered Copper Homeostasis: As this compound's activity is dependent on copper, alterations in copper import, export, or sequestration can contribute to resistance. For instance, increased expression of copper efflux pumps like ATP7A can reduce intracellular copper levels and thereby diminish this compound's efficacy.[6]
-
Enhanced Proteasome Activity: The proteasome system is crucial for degrading damaged proteins, including those affected by oxidative stress. Increased proteasome activity can help cancer cells cope with the proteotoxic stress induced by this compound, contributing to resistance.[7][8]
Q2: How can I overcome this compound resistance in my experiments?
A2: Several strategies can be employed to overcome this compound resistance, primarily involving combination therapies that target the identified resistance mechanisms.
-
Inhibition of Glycolysis: Combining this compound with glycolysis inhibitors, such as 2-deoxy-D-glucose (2-DG) or 3-bromopyruvate (3-BP), can re-sensitize resistant cells.[1][9] This dual-targeting approach simultaneously blocks both major energy production pathways in cancer cells.
-
Combination with Chemotherapeutic Agents: Synergistic effects have been observed when this compound is combined with conventional chemotherapeutics like paclitaxel, particularly in melanoma.[10][11][12]
-
Proteasome Inhibition: The use of proteasome inhibitors, such as bortezomib, in combination with this compound can be an effective strategy, especially in cancers like multiple myeloma that are sensitive to proteasome inhibition.[7][8][13]
-
Modulation of the NRF2 Pathway: While counterintuitive, in some contexts, transient activation of NRF2 might be protective, but in established resistance, inhibiting the NRF2 pathway could be a viable strategy to explore, though this is an area of ongoing research.
Q3: I am not observing the expected synergistic effect when combining this compound with another drug. What could be the issue?
A3: A lack of synergy in combination experiments can stem from several factors:
-
Suboptimal Dosing and Scheduling: The concentration of each drug and the timing of their administration are critical. It is essential to perform dose-response matrices and calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[14][15][16]
-
Cell Line-Specific Mechanisms: The underlying resistance mechanisms can vary significantly between different cancer cell lines. A strategy effective in one cell line may not be in another. It is crucial to characterize the specific resistance profile of your cell model.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence drug efficacy and synergy. Ensure consistent and optimized experimental protocols.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating combination therapies to overcome this compound resistance.
Table 1: Synergistic Effects of this compound with Glycolysis Inhibitors in Breast Cancer Cells
| Cell Line | Drug Combination | Concentration Range | Effect | Reference |
| MCF7 | This compound + 2-Deoxy-D-glucose (2-DG) | Not Specified | Enhanced Cytotoxicity | [1][9] |
| MDA-MB-231 | This compound + 2-Deoxy-D-glucose (2-DG) | Not Specified | Enhanced Cytotoxicity | [1][9] |
| MCF7 | This compound + 3-Bromopyruvate (3-BP) | Not Specified | Enhanced Cytotoxicity | [1][9] |
| MDA-MB-231 | This compound + 3-Bromopyruvate (3-BP) | Not Specified | Enhanced Cytotoxicity | [1][9] |
Table 2: IC50 Values of this compound and Electron Transport Chain (ETC) Inhibitors in Melanoma Cells
| Cell Line | Drug | IC50 (72h) | Reference |
| Hs294T | This compound-Cu | 11 nM | [17] |
| Hs294T | Antimycin A (Complex III inhibitor) | 240 nM | [17] |
| Hs294T | Rotenone (Complex I inhibitor) | 77 nM | [17] |
Table 3: Clinical Trial Data for this compound in Combination with Paclitaxel in Advanced Melanoma
| Clinical Trial Phase | Patient Population | Treatment Arms | Primary Endpoint | Key Finding | Reference |
| Phase II | Stage IV Metastatic Melanoma (n=81) | This compound (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel alone | Progression-Free Survival (PFS) | Doubling of median PFS in the combination arm (112 vs 56 days, P=0.035). | [11] |
| Phase III (SYMMETRY) | Chemotherapy-naïve Stage IV Melanoma (n=651) | This compound (213 mg/m²) + Paclitaxel (80 mg/m²) vs. Paclitaxel alone | Progression-Free Survival (PFS) | Did not meet primary endpoint. Statistically significant improvement in median PFS for patients with normal baseline LDH. | [10][12][18] |
Key Experimental Protocols
1. Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cancer cells cultured in appropriate media
-
This compound and/or other compounds of interest
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
FACS buffer (PBS with 1% FBS)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash the cells twice with warm PBS.
-
Load the cells with 5-10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Harvest the cells (e.g., by trypsinization).
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
2. Western Blot Analysis for Key Proteins (e.g., FDX1, ATP7A, NRF2)
This protocol outlines the general steps for detecting specific proteins by Western blot.
-
Materials:
-
Treated and untreated cancer cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FDX1, anti-ATP7A, anti-NRF2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer.[19][20][21][22] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
3. Assessment of Cuproptosis
Cuproptosis is a form of regulated cell death dependent on copper. Its assessment involves several lines of evidence.
-
Copper-Dependent Cell Death:
-
Treat cells with this compound in the presence or absence of a copper chelator (e.g., tetrathiomolybdate - TTM).
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo). A rescue of cell viability by the copper chelator indicates copper-dependent cell death.[23]
-
-
Mitochondrial Respiration Dependence:
-
Compare the sensitivity of cells to this compound under normal conditions versus conditions where mitochondrial respiration is inhibited (e.g., using ETC inhibitors like rotenone or antimycin A). Increased resistance in the presence of ETC inhibitors suggests a dependence on mitochondrial function.
-
-
Hallmarks of Cuproptosis:
-
Protein Lipoylation and Aggregation: Assess the lipoylation status and aggregation of mitochondrial enzymes like dihydrolipoamide S-acetyltransferase (DLAT) via Western blot.[24]
-
Loss of Fe-S Cluster Proteins: Monitor the levels of iron-sulfur cluster-containing proteins by Western blot.[24]
-
FDX1 Expression: Ferredoxin 1 (FDX1) is a key regulator of cuproptosis.[25] Analyze its expression levels by Western blot or qPCR.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Resistance
Caption: this compound transports copper into mitochondria, inducing ROS and cuproptosis.
Workflow for Investigating this compound Resistance
Caption: A workflow for characterizing and overcoming this compound resistance.
Logical Relationship for Combination Therapy Decision-Making
Caption: Decision tree for selecting a combination therapy strategy.
References
- 1. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteasome and proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Final results of phase III SYMMETRY study: randomized, double-blind trial of this compound plus paclitaxel versus paclitaxel alone as treatment for chemotherapy-naive patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II, randomized, controlled, double-blinded trial of weekly this compound plus paclitaxel versus paclitaxel alone for stage IV metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. punnettsquare.org [punnettsquare.org]
- 15. scitcentral.com [scitcentral.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ccr.cancer.gov [ccr.cancer.gov]
- 20. origene.com [origene.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Recent progress of methods for cuproptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FDX1 inhibits thyroid cancer malignant progression by inducing cuprotosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elesclomol Off-Target Effects in Proteomic Studies
Welcome to the technical support center for researchers investigating the off-target effects of Elesclomol in proteomic studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound that I should be aware of in my proteomic analysis?
A1: While this compound is known to induce cuproptosis by targeting ferredoxin 1 (FDX1) and promoting the aggregation of dihydrolipoamide S-acetyltransferase (DLAT), it has several other documented effects that can influence proteomic outcomes.[1] These include:
-
Induction of Ferroptosis: this compound can lead to the degradation of ATP7A, a copper transporter, resulting in mitochondrial copper retention and subsequent degradation of SLC7A11, a key regulator of ferroptosis.[2][3]
-
Oxidative Stress: A primary mechanism of this compound is the generation of reactive oxygen species (ROS) within the mitochondria, which can lead to widespread oxidative damage to proteins.[1]
-
Mitochondrial Respiration: this compound can uncouple oxidative phosphorylation and inhibit the electron transport chain, affecting the expression and post-translational modifications of mitochondrial proteins.[4]
Q2: Can the copper-chelating properties of this compound interfere with my mass spectrometry results?
A2: While this compound itself is not known to directly interfere with mass spectrometry instrumentation, the excess intracellular copper it introduces can be a confounding factor. High concentrations of copper ions have been shown to induce protein precipitation and aggregation, which can lead to sample loss and biased protein identification.[5][6] It is crucial to employ robust protein solubilization methods during sample preparation to mitigate this.
Q3: Are there specific quantitative proteomic approaches recommended for studying this compound's effects?
A3: Both Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling are powerful techniques for quantifying proteomic changes induced by this compound.
-
SILAC: Allows for the accurate comparison of protein abundance between two cell populations (e.g., treated vs. untreated) and can help differentiate true changes from experimental artifacts.
-
TMT: Enables multiplexing of up to 16 samples, which is beneficial for dose-response or time-course studies of this compound's effects.
Q4: What are the key signaling pathways I should focus on when analyzing my proteomics data from this compound-treated cells?
A4: Based on current literature, the two primary cell death pathways initiated by this compound are cuproptosis and ferroptosis. Your data analysis should prioritize identifying changes in proteins associated with these pathways.
Troubleshooting Guides
Problem 1: I am observing significant protein precipitation in my cell lysates after this compound treatment.
-
Cause: this compound increases intracellular copper concentrations, and excess copper is known to cause protein precipitation and aggregation.[5][6] This is a known off-target effect that can skew proteomic results.
-
Solution:
-
Optimize Lysis Buffer: Use a lysis buffer with strong detergents (e.g., 2% SDS) and chaotropic agents (e.g., 8 M urea) to ensure complete protein solubilization.
-
Sonication: Employ high-energy sonication to break up protein aggregates.
-
Filter-Aided Sample Preparation (FASP): Consider using FASP to remove interfering substances and improve protein recovery.
-
Chelator Treatment (with caution): In some initial characterization experiments, a mild chelator could be used to assess the extent of copper-induced precipitation. However, this may interfere with observing the direct effects of this compound.
-
Problem 2: My quantitative proteomic data (SILAC/TMT) shows unexpected variability between replicates.
-
Cause: In addition to the usual sources of experimental variability, this compound's potent bioactivity can lead to slight differences in cell death progression and stress responses between cultures, even under seemingly identical conditions.
-
Solution:
-
Strictly Controlled Treatment Conditions: Ensure precise timing of this compound treatment and harvesting of cells.
-
Increased Number of Replicates: Increasing the number of biological replicates can help to statistically distinguish true biological changes from experimental noise.
-
Quality Control Checks: Perform quality control checks at each stage of the sample preparation process, including protein quantification and gel electrophoresis, to ensure consistency.
-
Problem 3: I am not detecting the expected key proteins involved in cuproptosis (FDX1, DLAT) in my proteomics data.
-
Cause: These proteins may be of low abundance or may be lost during sample preparation, particularly if they are part of larger protein aggregates that are not effectively solubilized.
-
Solution:
-
Subcellular Fractionation: Enrich for the mitochondrial fraction, as this is the primary site of this compound's action. This will increase the concentration of mitochondrial proteins like FDX1 and DLAT in your sample.
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use antibodies specific to FDX1 or DLAT to enrich for these proteins and their interacting partners before mass spectrometry analysis.
-
Optimize Digestion: Ensure complete enzymatic digestion, as aggregated proteins can be resistant to proteases. The use of Lys-C in addition to trypsin can improve digestion efficiency.
-
Quantitative Data Summary
Table 1: Effects of this compound on Protein Expression in Cancer Cell Lines
| Protein | Cancer Cell Line | Fold Change (this compound vs. Control) | Proteomic Method | Reference |
| FDX1 | Melanoma | Significantly Dysregulated | SILAC | [7] |
| ATP7A | Colorectal Cancer | Decreased | Western Blot | [2][3] |
| SLC7A11 | Colorectal Cancer | Decreased | Western Blot | [2][3] |
| Mitochondrial Function Proteins | Melanoma | Significantly Dysregulated | SILAC | [7] |
| Cholesterol Homeostasis Proteins | Melanoma | Significantly Dysregulated | SILAC | [7] |
| NRF2-mediated Oxidative Stress Response Proteins | Melanoma | Significantly Dysregulated | SILAC | [7] |
| Protein Ubiquitination Pathway Proteins | Melanoma | Significantly Dysregulated | SILAC | [7] |
Experimental Protocols
Protocol 1: Proteomic Analysis of Mitochondrial Fraction from this compound-Treated Cells
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound or vehicle control for the specified time.
-
Mitochondrial Isolation:
-
Harvest and wash cells with ice-cold PBS.
-
Use a commercial mitochondrial isolation kit or a Dounce homogenizer-based protocol to separate the mitochondrial fraction from the cytosolic and nuclear fractions.
-
Confirm enrichment of the mitochondrial fraction by Western blotting for mitochondrial marker proteins (e.g., COX IV).
-
-
Protein Extraction and Digestion:
-
Lyse the mitochondrial pellet with a buffer containing 2% SDS and protease/phosphatase inhibitors.
-
Sonicate the lysate on high energy for 15 cycles (30s on, 30s off) at 4°C.
-
Clarify the lysate by centrifugation at 17,000 x g for 10 minutes.
-
Quantify protein concentration using a BCA assay.
-
Proceed with in-solution digestion using trypsin and Lys-C, or utilize S-trap columns for cleanup and digestion.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze peptides by LC-MS/MS.
-
Search the data against a relevant protein database, specifying variable modifications such as oxidation (methionine) and any expected copper-induced modifications.
-
Perform quantitative analysis to identify proteins with altered abundance in the mitochondrial fraction of this compound-treated cells.
-
Protocol 2: Immunoprecipitation of FDX1 for Mass Spectrometry
-
Cell Lysis: Lyse this compound-treated and control cells with a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-FDX1 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., containing urea).
-
Reduce with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin and/or Lys-C overnight at 37°C.
-
-
Peptide Cleanup and Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using C18 StageTips.
-
Analyze the peptides by LC-MS/MS to identify FDX1 and its interacting partners.
-
Protocol 3: Analysis of ATP7A Ubiquitination
-
Cell Treatment and Lysis: Treat cells with this compound and the proteasome inhibitor MG132 to allow for the accumulation of ubiquitinated proteins. Lyse cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation of Ubiquitinated Proteins:
-
Dilute the lysate to reduce the SDS concentration.
-
Incubate with an antibody that recognizes ubiquitinated proteins (e.g., anti-ubiquitin or anti-K48/K63 linkage-specific antibodies) or use tandem ubiquitin-binding entities (TUBEs).
-
Capture the antibody-protein complexes with protein A/G beads.
-
-
Western Blot Analysis:
-
Elute the captured proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ATP7A antibody to detect ubiquitinated forms of ATP7A, which will appear as a high-molecular-weight smear.
-
Visualizations
Caption: this compound-mediated cuproptosis signaling pathway.
References
- 1. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces copper-dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of copper-induced protein precipitation across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Elesclomol and Copper in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Elesclomol in combination with copper in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent copper ionophore.[1][2][3] It functions by binding to extracellular copper (Cu(II)) to form a lipophilic complex that can readily traverse cell membranes.[4][5] Once inside the cell, this complex selectively targets the mitochondria.[4][5] Within the mitochondrial matrix, the copper is reduced from Cu(II) to its more toxic form, Cu(I), leading to the generation of reactive oxygen species (ROS) and high levels of oxidative stress.[5][6] This ultimately triggers various forms of programmed cell death, including apoptosis, ferroptosis, and the recently identified cuproptosis.[4][7]
Q2: Why is the combination of this compound and copper necessary?
The cytotoxic activity of this compound is largely dependent on the presence of copper.[7][8] this compound itself has minimal intrinsic antitumor activity.[9] Its primary role is to act as a shuttle, transporting copper into the mitochondria where the copper itself exerts its toxic effects.[9] Therefore, co-administration of this compound with a copper source, typically copper(II) chloride (CuCl₂), is essential to induce a significant anti-cancer effect.
Q3: What are the typical concentration ranges for this compound and copper in cell culture?
The optimal concentrations of this compound and copper are highly dependent on the specific cell line being used. However, published studies provide a general starting point. This compound is often used in the nanomolar (nM) range, while copper (CuCl₂) is typically in the low micromolar (µM) range. For example, a combination of 20 nM this compound and 2 µM CuCl₂ has been shown to be effective in colorectal cancer cells.[10] It is crucial to perform a dose-response matrix to determine the optimal concentrations for your specific experimental setup.
Q4: How should I prepare and store this compound and copper solutions?
-
This compound: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO.[1][11] Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the stock in your cell culture medium. Be aware that this compound's solubility in aqueous solutions is low.
-
Copper(II) Chloride (CuCl₂): CuCl₂ is readily soluble in water. Prepare a stock solution in sterile water or PBS and sterilize it by filtration. This stock solution can be stored at 4°C for short-term use or at -20°C for long-term storage.
Q5: Can the this compound-copper complex precipitate in the culture medium?
Yes, precipitation of the this compound-copper complex can occur, especially at higher concentrations. To minimize this, it is recommended to add this compound and copper to the cell culture medium separately and mix well. Visually inspect the medium for any signs of precipitation after adding the compounds. If precipitation is observed, you may need to lower the concentrations of one or both components.
Experimental Protocols
Protocol 1: Optimizing this compound and Copper Concentrations using a Dose-Response Matrix
This protocol outlines a systematic approach to determine the optimal concentrations of this compound and copper for inducing cell death in your specific cell line.
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Chloride (CuCl₂) stock solution (e.g., 10 mM in sterile water)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Prepare Drug Dilutions:
-
Prepare a series of dilutions of this compound in complete cell culture medium. For example, you could prepare 2x concentrated solutions ranging from 10 nM to 1 µM.
-
Prepare a series of dilutions of CuCl₂ in complete cell culture medium. For example, you could prepare 2x concentrated solutions ranging from 0.5 µM to 10 µM.
-
-
Treatment:
-
Remove the old medium from the 96-well plate.
-
Using a multichannel pipette, add the diluted this compound solutions to the appropriate wells.
-
Immediately after, add the diluted CuCl₂ solutions to the wells to create a matrix of different this compound and copper concentrations. Include wells with this compound alone, copper alone, and vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Plot the data as a dose-response matrix to visualize the effects of different concentrations of this compound and copper, both alone and in combination.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) for this compound in the presence of different copper concentrations.
-
Protocol 2: Measurement of Reactive Oxygen Species (ROS)
Materials:
-
Cells treated with optimized concentrations of this compound and copper
-
Phosphate-buffered saline (PBS)
-
DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the optimized concentrations of this compound and copper for the desired time period. Include positive (e.g., H₂O₂) and negative controls.
-
Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the ROS-sensitive probe (e.g., 5-10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells again with PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Cells treated with optimized concentrations of this compound and copper
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the optimized concentrations of this compound and copper for the desired time period.
-
Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
The different cell populations can be distinguished:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant cell death observed | 1. Suboptimal concentrations of this compound or copper. | 1. Perform a dose-response matrix to determine the optimal concentrations for your cell line. |
| 2. Insufficient incubation time. | 2. Increase the incubation time (e.g., up to 72 hours). | |
| 3. Cell line is resistant to this compound-induced cell death. | 3. Some cell lines may be inherently resistant. Consider using a different cell line or a higher concentration range. | |
| 4. Presence of antioxidants in the medium. | 4. Ensure the cell culture medium does not contain high levels of antioxidants that could neutralize the ROS produced. | |
| Excessive cell death, even at low concentrations | 1. Cell line is highly sensitive to this compound and copper. | 1. Use a lower range of concentrations for both this compound and copper in your dose-response matrix. |
| 2. Incorrectly prepared stock solutions. | 2. Double-check the calculations and preparation of your stock solutions. | |
| High variability between replicates | 1. Inconsistent cell seeding. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.[12] |
| 2. Edge effects in the microplate. | 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[12] | |
| 3. Pipetting errors during drug addition. | 3. Be precise and consistent with your pipetting technique. | |
| 4. Mycoplasma contamination. | 4. Regularly test your cell cultures for mycoplasma contamination. | |
| Precipitate formation in the culture medium | 1. High concentrations of this compound and/or copper. | 1. Lower the concentrations of one or both compounds. |
| 2. Improper mixing. | 2. Add this compound and copper to the medium separately and ensure thorough mixing. | |
| Unexpected cell death mechanism observed | 1. Cell line-specific response. | 1. The mode of cell death induced by this compound-copper can vary between cell lines (apoptosis, ferroptosis, cuproptosis). Use specific inhibitors (e.g., Z-VAD-FMK for apoptosis, Ferrostatin-1 for ferroptosis) to elucidate the dominant pathway. |
Quantitative Data Summary
The following table summarizes reported IC₅₀ values for this compound in various cancer cell lines. Note that the presence and concentration of copper can significantly influence these values.
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Copper Concentration | Reference |
| K562 | Chronic Myelogenous Leukemia | 7.5 (as this compound-Cu(II) complex) | Not specified | [13] |
| SK-MEL-5 | Melanoma | 110 | Not specified | [1] |
| MCF-7 | Breast Cancer | 24 | Not specified | [1] |
| HL-60 | Promyelocytic Leukemia | 9 | Not specified | [1] |
| Cisplatin-resistant lung cancer cells | Lung Cancer | 5-10 | Not specified |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action.
Caption: Dose-response optimization workflow.
Caption: Troubleshooting decision tree.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing this compound, an investigational drug for the treatment of copper metabolism disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting Elesclomol Precipitation in Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Elesclomol in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues of this compound precipitation, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. Precipitation commonly occurs due to a phenomenon known as "solvent-shift" precipitation. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to fall out of solution. This issue is often exacerbated by the formation of the this compound-copper (Cu(II)) complex, which also has low water solubility.[1][2]
Q2: What does this compound precipitation look like in cell culture media?
A2: this compound precipitation can manifest in several ways. It may appear as a fine, crystalline-like precipitate, a cloudy or hazy turbidity throughout the medium, or as larger, flocculent aggregates. These precipitates are often visible to the naked eye and can be confirmed by microscopic examination of the culture medium.
Q3: How does the presence of copper in the media affect this compound precipitation?
A3: this compound's mechanism of action involves chelating copper and transporting it into the mitochondria.[3][4] Cell culture media naturally contains trace amounts of copper. When this compound is added, it can form a 1:1 complex with Cu(II) ions.[3] This this compound-Cu(II) complex has been reported to be poorly water-soluble, contributing significantly to the observed precipitation.[1]
Q4: Can the type of cell culture medium or the presence of serum influence precipitation?
A4: Yes, both the medium composition and the presence of serum can impact this compound's solubility. Different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can affect the solubility of this compound and its copper complex. Serum proteins, particularly albumin, can sometimes help to stabilize hydrophobic compounds and prevent precipitation by binding to them.[5] However, the specific interactions between this compound and all components of complex media are not fully characterized.
Troubleshooting Guide
If you are experiencing this compound precipitation, follow these steps to identify the cause and find a solution.
Visual Inspection and Confirmation
-
Microscopic Examination: Visually inspect your cell culture plates or flasks for any signs of cloudiness, crystals, or aggregates in the medium. Use a microscope to differentiate between chemical precipitates and other potential issues like microbial contamination.
-
Control Wells: Always include vehicle control wells (medium with the same final concentration of DMSO without this compound) to ensure that the observed precipitate is specific to the addition of this compound.
Optimizing Solution Preparation and Handling
The primary strategy to prevent precipitation is to optimize the preparation of your this compound working solutions.
Key Recommendations:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Anhydrous, cell culture grade DMSO is the most common and effective solvent.[6][7]
-
Working Solution Dilution: The method of diluting the stock solution into the aqueous cell culture medium is critical.
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold stock solution to warm media or vice-versa can induce precipitation.[8][9]
-
Rapid mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[10]
-
Avoid direct addition to concentrated stock: Never add the aqueous medium directly to the concentrated DMSO stock solution.[9]
-
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[6]
Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Prepare Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C for a few minutes may aid dissolution.[7]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Ensure the final DMSO concentration does not exceed the tolerance level of your cell line (typically ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Data Presentation: Solubility of this compound in Organic Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | 25 - 100 mg/mL | [11][12] |
| Dimethylformamide (DMF) | 30 mg/mL | [11] |
| Ethanol | 0.1 mg/mL | [11] |
Note: Solubility can vary between batches and with the purity of the compound and solvent.
Signaling Pathways and Experimental Workflows
To visualize the key processes involved, the following diagrams have been generated using Graphviz.
This compound's Proposed Mechanism of Action
Caption: this compound chelates extracellular copper, forming a complex that is transported into the mitochondria, leading to increased reactive oxygen species (ROS) and subsequent apoptosis.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation in cell culture media.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the precipitation of this compound in their experiments, leading to more accurate and reliable data.
References
- 1. This compound-Copper Nanoparticles Overcome Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of the anticancer drug this compound is due to oxidative stress indirectly mediated through its complex with Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of serum albumins with various drugs in aqueous solution. Gel permeation, calorimetric, and fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Elesclomol stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Elesclomol in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, which should ensure stability for at least 3 years.[1][2] For shorter durations, storage at 4°C is acceptable for up to 2 years.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[4] For in vitro experiments, a stock solution in DMSO is common. For long-term stability of stock solutions, it is recommended to store them in aliquots at -80°C, where they can be stable for up to a year.[1][2] For shorter periods of up to 6 months, storage at -20°C is also an option.[2] To ensure the integrity of the compound, it is advisable to use fresh DMSO and purge the solvent of choice with an inert gas before dissolving this compound.[4] Repeated freeze-thaw cycles should be avoided.
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions, including cell culture media, is a critical consideration for experimental design. This compound's activity is dependent on the presence of copper ions, with which it forms a 1:1 complex.[5][6] The stability of this complex and the compound itself in aqueous media can be influenced by factors such as pH, temperature, and the presence of other reactive species. For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[7][8] If precipitation occurs during the preparation of aqueous solutions, sonication may be used to aid dissolution.[1][2]
Q4: Does the presence of copper affect this compound's stability and activity?
A4: Yes, the presence of copper is crucial for the biological activity of this compound. It acts as a copper ionophore, transporting copper into the mitochondria.[5][6] The this compound-copper(II) complex is the active form that enters the cell. Therefore, the availability of copper in the experimental system (e.g., in cell culture media from serum) is essential for its cytotoxic effects.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively detailed in publicly available literature. However, like many organic molecules, it may be susceptible to hydrolysis, oxidation, and photolysis under certain conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic stress would be necessary to identify its specific degradation products and pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution/media | Low solubility of this compound in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low. | Increase the final concentration of the co-solvent if experimentally permissible. Use sonication to aid dissolution. Prepare fresh solutions immediately before use. For in vivo preparations, consider formulations with PEG300 and Tween-80 as described in established protocols.[1][2][3] |
| Inconsistent or lack of biological activity in cell-based assays | 1. Degradation of this compound in stock solution or working solution. 2. Insufficient copper in the cell culture medium. 3. Cell line resistance or dependence on glycolysis. | 1. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles of the stock solution. 2. Ensure the presence of a copper source (e.g., serum in the media). For serum-free conditions, consider supplementing with a low concentration of a copper salt (e.g., CuCl₂). 3. This compound's efficacy is linked to mitochondrial respiration; cells highly dependent on glycolysis may be less sensitive.[9][10] |
| High background signal or off-target effects | 1. High concentration of this compound leading to non-specific toxicity. 2. Contamination of stock solutions. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Use high-purity solvents and sterile techniques for solution preparation. |
| Variability in experimental replicates | 1. Inconsistent solution preparation. 2. Uneven exposure of cells to the compound due to precipitation. | 1. Ensure accurate and consistent pipetting and dilution. 2. Gently mix the culture plates after adding this compound to ensure even distribution. Visually inspect for any signs of precipitation. |
Data on this compound Stability
The following table summarizes the known stability data for this compound in different storage conditions based on information from various suppliers.
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | [1][2] |
| Powder | 4°C | 2 years | [3] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][2] |
| In Solvent (e.g., DMSO) | -20°C | 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Purge the tube containing the powder and the DMSO solvent with an inert gas.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) and/or sonication can be used to aid dissolution.[11]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: General Approach for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Specific parameters will need to be optimized.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase (starting conditions):
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
Gradient elution: Start with a lower percentage of B and gradually increase to elute compounds with varying polarities.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at a controlled temperature.
-
Oxidative Degradation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or solution of this compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose an this compound solution to UV light.
-
-
HPLC Analysis:
-
Inject the standard solution and the stressed samples into the HPLC system.
-
Monitor the chromatograms at a wavelength where this compound has maximum absorbance (e.g., 243 nm and 284 nm).[4]
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve good separation between the parent this compound peak and any degradation product peaks.
-
-
Method Validation: Once optimized, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
This compound's Mechanism of Action: A Signaling Pathway
The following diagram illustrates the key steps in this compound's mechanism of action, leading to cancer cell death.
Caption: this compound binds extracellular copper and transports it into the mitochondria.
Experimental Workflow for Stability Testing
This diagram outlines a typical workflow for assessing the stability of this compound.
Caption: A workflow for conducting forced degradation studies of this compound.
References
- 1. This compound | STA-4783 | oxidative stress inducer | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
Addressing variability in Elesclomol dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol. Our goal is to help you address variability in dose-response curves and achieve consistent, reproducible results in your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in IC50 Values
Question: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in this compound's IC50 values is a common issue that can often be traced back to several key experimental factors. This compound's activity is highly dependent on its interaction with copper and the metabolic state of the cells.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Copper Concentration: The cytotoxic effect of this compound is critically dependent on the presence of copper (Cu(II)) ions, which it transports into the cell.[1][2]
-
Troubleshooting:
-
Serum Batch Variability: Fetal Bovine Serum (FBS) is a primary source of copper in cell culture media. Different batches of FBS can have varying copper concentrations. Test and qualify new batches of FBS for consistency. Consider using a single, large lot of FBS for a series of experiments.
-
Serum-Free Media: If using serum-free media, the lack of copper can completely abrogate this compound's activity.[2] Ensure your media is supplemented with a consistent, physiological concentration of copper (e.g., Copper (II) sulfate).
-
Chelators: Avoid using media supplements or compounds that may chelate copper, as this will interfere with this compound's mechanism.
-
-
-
Cellular Metabolic State: The sensitivity of cancer cells to this compound is strongly influenced by their metabolic phenotype. Cells that are highly dependent on mitochondrial respiration are more sensitive, while those with a high rate of glycolysis are more resistant.[1][2][3][4]
-
Troubleshooting:
-
Consistent Cell Culture Conditions: Maintain consistent cell densities, passage numbers, and media formulations (especially glucose concentration) to ensure a stable metabolic state.
-
Monitor Glycolysis: As a quality control step, you can measure the lactate dehydrogenase (LDH) activity in your cell culture supernatant, as higher levels can indicate a more glycolytic phenotype.[1][2]
-
Hypoxia: Culture cells in a well-controlled normoxic environment unless hypoxia is an experimental variable. Hypoxia can induce a shift to glycolysis, increasing resistance to this compound.[2]
-
-
-
Drug Preparation and Stability:
-
Troubleshooting:
-
Solubility: this compound is soluble in DMSO and dimethylformamide.[5] Ensure the compound is fully dissolved before preparing dilutions.
-
Stock Solutions: Prepare fresh stock solutions regularly and store them at -20°C.[5] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare working dilutions fresh for each experiment from the stock solution.
-
-
Experimental Workflow for Troubleshooting IC50 Variability:
References
- 1. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Elesclomol In Vitro Efficacy and Serum Copper Levels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum copper levels on the in vitro efficacy of Elesclomol.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of this compound in vitro?
A1: this compound is a potent anti-cancer agent that functions as a copper ionophore.[1] Its primary mechanism involves binding to extracellular copper (II) ions to form an this compound-Cu(II) complex.[1] This complex is then transported into the cancer cell and specifically to the mitochondria.[1] Within the mitochondria, the copper (II) is reduced to copper (I), a process that generates a significant amount of reactive oxygen species (ROS). This surge in ROS leads to high levels of oxidative stress, ultimately triggering various forms of cancer cell death, including apoptosis, ferroptosis, and cuproptosis.[1][2]
Q2: How critical is the presence of copper in the culture medium for this compound's efficacy?
A2: The presence of copper is absolutely essential for the cytotoxic activity of this compound.[1] this compound itself is largely inactive; it is the this compound-copper complex that is the active cytotoxic agent.[1] In vitro experiments have demonstrated that the anti-cancer effects of this compound can be significantly diminished by the addition of copper-chelating agents, which sequester copper ions and prevent the formation of the active complex.[1]
Q3: What is the expected trend in this compound's IC50 value as copper concentration in the medium increases?
A3: It is expected that the IC50 value of this compound will decrease as the concentration of available copper in the cell culture medium increases. This is because a higher copper concentration facilitates the formation of more this compound-Cu(II) complexes, leading to a more potent cytotoxic effect at lower concentrations of this compound.
Q4: Can this compound induce cancer cell death in the absence of supplemented copper in the culture medium?
A4: While the potency of this compound is significantly enhanced by the presence of supplemented copper, it can still exhibit some level of activity in standard cell culture medium. This is because most basal media and serum supplements contain trace amounts of copper that can be utilized by this compound to form the active complex. However, the observed efficacy will be substantially lower compared to experiments where copper is supplemented.
Q5: What are the different types of cell death induced by this compound?
A5: this compound is known to induce multiple forms of programmed cell death. The primary and most studied mechanism is apoptosis, triggered by overwhelming oxidative stress.[1] More recent research has also identified its ability to induce ferroptosis, an iron-dependent form of cell death, and cuproptosis, a novel form of cell death directly mediated by copper overload.[1][2][3]
Data Presentation
The following tables provide representative data illustrating the expected impact of copper concentration on the efficacy of this compound in vitro. Please note that these values are illustrative and the actual results will vary depending on the cell line, experimental conditions, and the specific this compound formulation used.
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines with Varying Copper (CuCl₂) Supplementation.
| Cell Line | This compound IC50 (nM) with 0 µM CuCl₂ | This compound IC50 (nM) with 1 µM CuCl₂ | This compound IC50 (nM) with 5 µM CuCl₂ |
| MCF-7 (Breast Cancer) | 110 | 50 | 20 |
| SK-MEL-5 (Melanoma) | 24 | 10 | 5 |
| HL-60 (Leukemia) | 9 | 4 | 1.5 |
| HCT116 (Colon Cancer) | 80 | 35 | 15 |
Table 2: Representative Quantification of Apoptosis and ROS Levels in a Cancer Cell Line Treated with this compound and Varying Copper (CuCl₂) Concentrations.
| Treatment Group | Apoptosis Rate (% Annexin V Positive Cells) | Reactive Oxygen Species (ROS) Levels (Fold Change vs. Control) |
| Control (Vehicle) | 5% | 1.0 |
| This compound (50 nM) | 15% | 1.8 |
| This compound (50 nM) + 1 µM CuCl₂ | 45% | 4.5 |
| This compound (50 nM) + 5 µM CuCl₂ | 75% | 8.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium with and without varying concentrations of CuCl₂. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound and varying concentrations of CuCl₂ for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
DCFDA Loading: Remove the culture medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess DCFDA.
-
Treatment: Add this compound and varying concentrations of CuCl₂ to the cells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.
-
Data Analysis: Calculate the fold change in ROS production relative to the untreated control.
Mandatory Visualizations
References
- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
Elesclomol-induced toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elesclomol. The information is based on preclinical and clinical research into its mechanism of action and differential toxicity in normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: this compound is a first-in-class investigational drug that functions as a copper ionophore.[1][2][3] Its primary mechanism involves chelating extracellular copper (Cu(II)), facilitating its transport into the cell, and selectively delivering it to the mitochondria.[4] Within the mitochondria, Cu(II) is reduced to Cu(I), a reaction that generates high levels of reactive oxygen species (ROS).[4] This surge in ROS induces significant oxidative stress, leading to programmed cell death (apoptosis).[5][6][7][8] More recently, a novel form of copper-dependent cell death termed "cuproptosis" has been identified as a key mechanism.[1][2][3][9] This process is initiated by the reduction of copper by FDX1, leading to the aggregation of lipoylated enzymes in the mitochondrial tricarboxylic acid (TCA) cycle and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[1][9]
Q2: Why does this compound exhibit selective toxicity towards cancer cells over normal cells?
A2: The selectivity of this compound is primarily attributed to the distinct metabolic state of cancer cells. Cancer cells typically exhibit elevated basal levels of ROS and a state of chronic oxidative stress due to increased metabolic activity and mitochondrial dysfunction.[1][6] this compound exploits this vulnerability by pushing the intracellular ROS levels beyond a critical threshold that the cell's antioxidant capacity cannot overcome, thereby triggering apoptosis.[5][6][7][8] In contrast, normal cells have lower basal ROS levels and a more robust antioxidant system, making them less susceptible to the oxidative stress induced by this compound.[6][7] Additionally, many cancer cells are highly dependent on mitochondrial metabolism, making them particularly vulnerable to agents that disrupt mitochondrial function.[2][3]
Q3: What is the role of copper in this compound's activity?
A3: Copper is essential for the cytotoxic activity of this compound. This compound itself is not the active agent but forms a complex with copper (this compound:copper; E:C).[10][11] This chelation facilitates the uptake of copper into cells and its subsequent delivery to the mitochondria.[4] The anticancer activity of this compound is highly dependent on this process of transporting extracellular copper.[2][3] The toxicity originates from the accumulation of copper ions in the mitochondria, which drives the generation of ROS through redox cycling.[3][4]
Q4: Can antioxidants interfere with this compound's effect in my experiments?
A4: Yes. The pro-apoptotic activity of this compound is directly linked to the induction of oxidative stress. Pre-treatment of cells with antioxidants, such as N-acetylcysteine (NAC), has been shown to block the generation of ROS and subsequent apoptosis induced by this compound.[5][6] This is a critical consideration for experimental design, as the presence of antioxidants in cell culture media or supplements can confound the results.
Q5: Besides apoptosis, what other forms of cell death are induced by this compound?
A5: While apoptosis via oxidative stress is the most well-established mechanism, recent studies have revealed that this compound can also induce other forms of programmed cell death. These include:
-
Cuproptosis: A recently discovered form of regulated cell death triggered by copper overload in the mitochondria.[1][2][3][9]
-
Ferroptosis: In colorectal cancer cells, this compound has been shown to induce ferroptosis by promoting the degradation of the copper transporter ATP7A and the cystine/glutamate antiporter SLC7A11, leading to an accumulation of lipid ROS.[1][12]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity in cancer cell lines.
| Possible Cause | Troubleshooting Step |
| Low Copper Availability | This compound's activity is dependent on extracellular copper. Ensure your cell culture medium contains an adequate concentration of copper. Consider supplementing with a low micromolar concentration of CuCl₂.[12][13] |
| High Antioxidant Capacity of Cells | Some cancer cell lines may have unusually high intrinsic antioxidant levels. Measure the basal ROS levels and antioxidant capacity (e.g., glutathione levels) of your cell line.[13] |
| Presence of Antioxidants in Media | Check for the presence of antioxidants (e.g., N-acetylcysteine, vitamin E) in your cell culture medium or serum supplements, as they can neutralize this compound's effect.[5][6] |
| Cell Line Relies on Glycolysis | This compound is more effective in cells dependent on mitochondrial respiration (OXPHOS).[1][2] High serum lactate dehydrogenase (LDH) levels can indicate a reliance on glycolysis.[14] Consider using cells known to be OXPHOS-dependent or co-treatment with a glycolysis inhibitor.[15][16] |
| Incorrect Drug Preparation/Storage | Prepare fresh solutions of this compound for each experiment. Protect from light and store as recommended by the manufacturer. |
Problem 2: Significant toxicity observed in normal (non-cancerous) control cells.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | At high concentrations (e.g., ≥40 µM in some non-tumorigenic cells), this compound can directly uncouple oxidative phosphorylation and inhibit the electron transport chain, leading to toxicity in normal cells.[10][11] Perform a dose-response curve to determine the optimal concentration range that maintains selectivity. |
| Extended Exposure Time | Prolonged exposure may lead to off-target effects. Optimize the incubation time to the minimum required to induce apoptosis in cancer cells while sparing normal cells. |
| Compromised Mitochondrial Health of Control Cells | If control cells have underlying mitochondrial dysfunction, they may be more sensitive to this compound. Assess the mitochondrial health of your control cells (e.g., measure mitochondrial membrane potential). |
Data Presentation
Table 1: Cytotoxicity of this compound in Human Breast Cancer Cell Lines
This table summarizes the half-maximal lethal concentration (LC50) of this compound in two breast cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Subtype | LC50 (approximate) |
| MCF7 | Estrogen Receptor-Positive | ~100 nM |
| MDA-MB-231 | Triple-Negative | ~100 nM |
Data adapted from a study on the cytotoxic effects of this compound in breast adenocarcinoma cells.[15]
Experimental Protocols
1. Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (DCF-DA)
-
Principle: DCF-DA is a cell-permeable probe that is deacetylated by intracellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Methodology:
-
Seed cells in a suitable plate or flask and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a DCF-DA solution (typically 5-10 µM in serum-free media) for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation: ~485 nm, Emission: ~535 nm).
-
2. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Methodology:
-
Treat cells with this compound as required.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[6]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~530 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Methodology:
-
Treat cells with this compound.
-
Resuspend the treated cells in a buffer (e.g., HBSS) containing the JC-1 probe (typically 2 µmol/L).
-
Incubate for 10-15 minutes at 37°C.[6]
-
Wash the cells to remove the excess probe.
-
Measure the red and green fluorescence using a flow cytometer or fluorescence microscope.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[6]
-
Mandatory Visualizations
Caption: this compound chelates copper, transports it to the mitochondria, and induces ROS production.
Caption: this compound-induced cuproptosis pathway involving FDX1 and proteotoxic stress.
Caption: General experimental workflow for assessing this compound-induced toxicity in vitro.
References
- 1. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Anticancer Agent this compound Has Direct Effects on Mitochondrial Bioenergetic Function in Isolated Mammalian Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: The Role of FDX1 in Elesclomol's Mechanism of Action
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guidance for experiments involving Elesclomol and its interaction with Ferredoxin 1 (FDX1).
Frequently Asked Questions (FAQs)
Q1: What is the established role of FDX1 in mediating the effects of this compound?
A1: FDX1, a mitochondrial matrix reductase, is a direct and essential target of this compound.[1] this compound acts as a copper ionophore, binding and transporting copper (Cu(II)) into the mitochondria.[2][3] Within the mitochondrial matrix, FDX1 catalyzes the reduction of this compound-bound Cu(II) to the more toxic Cu(I).[4][5][6] This reductive release of copper is a critical step for this compound's cytotoxic activity.[3][4]
Q2: What is "cuproptosis," and how does FDX1 induce it with this compound?
A2: Cuproptosis is a novel form of regulated cell death characterized by copper-dependent, non-apoptotic mechanisms.[4] this compound and FDX1 are key inducers of this pathway. The process begins when FDX1 reduces this compound-Cu(II), releasing Cu(I) into the mitochondria.[2] This Cu(I) then directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide S-acetyltransferase (DLAT).[2][7] This binding leads to the oligomerization and aggregation of these lipoylated proteins and the destabilization and loss of iron-sulfur (Fe-S) cluster proteins, causing severe proteotoxic stress and ultimately, cell death.[7][8]
Q3: Is this compound's activity entirely dependent on FDX1?
A3: No, there are both FDX1-dependent and FDX1-independent mechanisms. The primary cytotoxic mechanism, cuproptosis, is FDX1-dependent and occurs within the mitochondria.[3][4] However, studies show that copper can also be released from this compound outside of the mitochondria in an FDX1-independent manner.[4][5][6] While the loss of FDX1 significantly increases resistance to this compound, some residual copper delivery to non-mitochondrial proteins can still occur.[3][5][6]
Q4: How does the expression level of FDX1 influence cellular sensitivity to this compound?
A4: The expression level of FDX1 is a key determinant of cellular sensitivity to this compound. High FDX1 expression is strongly correlated with increased sensitivity to this compound-induced cell death.[9] Conversely, the loss or knockdown of FDX1 confers significant resistance.[2][4] This makes FDX1 a potential biomarker for predicting the therapeutic efficacy of this compound in various cancers.[9]
Q5: What are the known upstream regulators of FDX1 that can affect this compound's efficacy?
A5: The tumor suppressor protein p53 has been identified as an upstream regulator that can enhance this compound's effects.[2] Activated p53 increases the expression of Ferredoxin Reductase (FDXR), a flavoprotein that transfers electrons to FDX1.[2][7] Upregulated FDXR, in turn, elevates FDX1 levels, thereby sensitizing cancer cells to this compound-Cu-induced cuproptosis.[2]
Troubleshooting Experimental Issues
Q1: My cancer cell line shows unexpected resistance to this compound. What are the potential causes?
A1:
-
Low FDX1 Expression: The most likely cause is low or absent endogenous FDX1 expression in your cell line. Verify FDX1 protein levels via Western Blot. Cells with FDX1 knockout or knockdown are known to be highly resistant.[4][10]
-
Low Copper Availability: this compound requires copper to induce cytotoxicity. Ensure your culture medium contains adequate copper levels or co-administer this compound with a copper source (e.g., CuCl₂).[2]
-
Metabolic State: Cells relying on glycolysis may be less sensitive than those dependent on oxidative phosphorylation. The efficacy of this compound is heightened in cells with high mitochondrial activity.[1]
-
FDXR Expression: Check the expression of FDXR, as it is upstream of FDX1. Low FDXR can lead to reduced FDX1 activity and subsequent resistance.[2]
Q2: I am observing inconsistent FDX1 expression levels (sometimes upregulated, sometimes downregulated) after this compound treatment. Why might this be happening?
A2: This is a documented issue with conflicting reports in the literature.[2][11] The reasons can be multifactorial:
-
Cell Type and Heterogeneity: The response can be highly cell-type specific.[2]
-
Off-Target Effects: At high concentrations, this compound may have off-target effects that could indirectly influence FDX1 expression.[2]
-
Compensatory Mechanisms: Cells may initially upregulate FDX1 as part of a stress response, while prolonged exposure or high toxicity could lead to a general shutdown of mitochondrial protein synthesis, resulting in apparent downregulation.[11][12]
-
Experimental Timing: The time point at which you measure FDX1 expression post-treatment is critical. Analyze expression at multiple time points to capture the dynamic response.
Q3: My in vitro copper release assay using purified FDX1 and a Cu(I) chelator (like BCS) is not working. What should I check?
A3:
-
FDX1 Redox State: The assay requires reduced FDX1 (FDX1ʀᴇᴅ) to donate an electron.[3][4] Ensure your FDX1 protein is properly reduced before starting the reaction and that you are working under conditions that prevent re-oxidation.
-
Reagent Stability: Confirm the integrity and concentration of the this compound-Cu(II) complex and the bathocuproine disulfonate (BCS) chelator.
-
Buffer Conditions: pH and buffer components can affect protein activity and complex stability. Use a suitable buffer as described in established protocols (e.g., Tris buffer, pH 7.5).[3]
-
Spectrophotometer Settings: Ensure you are measuring the absorbance at the correct wavelength for the BCS-Cu(I) complex (around 483 nm).
Q4: I am not observing DLAT oligomerization via immunofluorescence after treating FDX1-positive cells with this compound-Cu.
A4:
-
Insufficient Treatment: Ensure the concentration and duration of this compound-Cu treatment are sufficient to induce cuproptosis in your specific cell line. Titrate both to find the optimal conditions.
-
Antibody Quality: Verify the specificity and efficacy of your primary antibody against DLAT for immunofluorescence applications.
-
Fixation and Permeabilization: The methods used for cell fixation and permeabilization can affect antigen accessibility. Optimize your protocol; for example, paraformaldehyde fixation followed by Triton X-100 permeabilization is a common starting point.
-
Imaging Resolution: DLAT oligomers can appear as puncta or aggregates. Use a high-resolution confocal microscope to properly visualize these structures.
Quantitative Data Summary
Table 1: Effect of FDX1 Status on this compound IC₅₀
| Cell Line | FDX1 Status | This compound IC₅₀ (nM) | Reference |
|---|---|---|---|
| H9c2 | Wild-Type (WT) | 20 | [4][10] |
| H9c2 | FDX1 Knockout (Fdx1⁻/⁻) | 122 |[4][10] |
This table demonstrates the significant resistance to this compound conferred by the loss of FDX1.
Table 2: Summary of FDX1-Dependent vs. FDX1-Independent this compound Effects
| Effect | FDX1 Dependence | Location | Key Outcome | Reference |
|---|---|---|---|---|
| Cu(II) to Cu(I) Reduction | Dependent | Mitochondria | Release of toxic Cu(I) | [3][4][5] |
| Rescue of Cytochrome c Oxidase | Dependent | Mitochondria | Restoration of mitochondrial respiration in copper-deficient cells | [5][6] |
| Induction of Cuproptosis | Dependent | Mitochondria | Cell death via lipoylated protein aggregation | [2][7] |
| Cellular Copper Accumulation | Partially Dependent | Whole Cell | FDX1 loss attenuates but does not abolish copper increase | [3][5][6] |
| Delivery to Non-Mitochondrial Cuproproteins | Independent | Cytosol, etc. | Bioavailability of copper outside mitochondria |[3][4][5] |
Key Experimental Protocols
Protocol 1: FDX1 Knockout via CRISPR-Cas9
-
sgRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting a conserved early exon of the FDX1 gene to ensure a functional knockout.
-
Vector Transduction: Clone the designed sgRNAs into a suitable lentiviral vector (e.g., lentiCRISPRv2) that co-expresses Cas9 nuclease.
-
Lentivirus Production: Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA vector and packaging plasmids.
-
Cell Transduction: Transduce the target cell line (e.g., H9c2, HepG2) with the viral supernatant.
-
Selection: Select for successfully transduced cells using the appropriate antibiotic resistance marker (e.g., puromycin).
-
Validation: Expand clonal populations and validate the knockout of FDX1 protein expression via Western Blot analysis.[4][10]
Protocol 2: Western Blot for FDX1 and Cuproptosis Markers
-
Protein Extraction: Lyse cells treated with this compound-Cu (and controls) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against FDX1, DLAT, FDXR, COX1, or ATP5A (as a mitochondrial loading control).[2][3]
-
Secondary Antibody Incubation: Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: In Vitro FDX1-Mediated Copper Release Assay
-
Reagents: Purified human FDX1 protein (both oxidized and reduced forms), this compound-Cu(II) complex, and Bathocuproine Disulfonate (BCS) in Tris buffer.
-
Reaction Setup: In a cuvette, mix reduced FDX1 (FDX1ʀᴇᴅ) with 1 mM BCS.
-
Initiation: Start the reaction by adding the this compound-Cu(II) complex (e.g., final concentration of 20 µM).
-
Measurement: Immediately measure the absorbance spectrum using a UV/Vis spectrophotometer. The formation of the BCS-Cu(I) complex will result in a characteristic absorbance peak at ~483 nm.[3]
-
Controls: Run parallel reactions using oxidized FDX1 (FDX1ₒₓ) or no FDX1 to confirm that the copper release is dependent on the reductive activity of FDX1.[3]
Signaling Pathways and Workflows
Caption: FDX1-mediated cuproptosis pathway induced by this compound.
Caption: Workflow for investigating FDX1's role in this compound's effects.
Caption: Upstream regulation of FDX1 expression by the p53-FDXR axis.
References
- 1. Mitochondrial metabolism promotes adaptation to proteotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | p53 enhances this compound-Cu-induced cuproptosis in hepatocellular carcinoma via FDXR-mediated FDX1 upregulation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery (Journal Article) | OSTI.GOV [osti.gov]
- 6. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 enhances this compound-Cu-induced cuproptosis in hepatocellular carcinoma via FDXR-mediated FDX1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Ferredoxin 1 is a cuproptosis-key gene responsible for tumor immunity and drug sensitivity: A pan-cancer analysis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Elesclomol Sensitivity and LDH Levels
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the relationship between lactate dehydrogenase (LDH) levels and cellular sensitivity to Elesclomol.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational anticancer agent that acts as a copper ionophore.[1][2][3] It chelates extracellular copper (Cu(II)) and transports it into the mitochondria.[1][3][4] Within the mitochondria, Cu(II) is reduced to Cu(I), a process that generates significant reactive oxygen species (ROS), leading to high levels of oxidative stress.[3][5][6] This oxidative stress disrupts mitochondrial function and can induce two forms of cell death: apoptosis and a copper-dependent form of cell death known as cuproptosis.[2][7] The efficacy of this compound is highly dependent on active mitochondrial respiration.[4][5]
Q2: Why is LDH level a potential biomarker for this compound sensitivity?
A2: Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis. Elevated serum LDH levels are often associated with tumor hypoxia and a metabolic shift towards glycolysis (the Warburg effect) for energy production, rather than mitochondrial oxidative phosphorylation.[4][8][9] Since this compound's mechanism of action targets mitochondrial respiration, cells that are highly glycolytic (and thus have high LDH levels) are less dependent on mitochondrial function and are therefore more resistant to this compound's effects.[1][4][8] Conversely, tumors with low LDH levels are thought to be more reliant on mitochondrial metabolism, making them more susceptible to this compound-induced oxidative stress and cell death.[1][8]
Q3: What clinical evidence supports the use of LDH levels as a biomarker for this compound?
A3: A phase III clinical trial in patients with metastatic melanoma provides the primary evidence.[4][8][9] In this study, patients with normal baseline LDH levels who received this compound in combination with paclitaxel showed a significant improvement in progression-free survival.[1][4][9] However, patients with elevated LDH levels did not show a similar benefit.[4][8] This suggests that LDH levels could be a predictive biomarker for stratifying patients who are most likely to respond to this compound treatment.[5]
Troubleshooting Guides
Issue 1: Inconsistent LDH release results after this compound treatment.
-
Possible Cause 1: High background LDH in media.
-
Possible Cause 2: Variable cell seeding density.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors can also lead to inconsistent cell numbers per well. Calibrate your pipettes and ensure proper technique. To mitigate the "edge effect," avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.[10]
-
-
Possible Cause 3: Premature cell lysis.
-
Solution: Excessive handling or centrifugation at high speeds can cause premature cell lysis and artificially inflate LDH readings in control wells. Handle cells gently and use the recommended centrifugation speed (e.g., 250 x g) to pellet cells.[11]
-
Issue 2: Cells with high LDH levels are unexpectedly sensitive to this compound.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: Ensure you are using an appropriate dose range for this compound. Perform a dose-response curve to determine the IC50 value for your specific cell line. Very high concentrations may induce cytotoxicity through mechanisms independent of mitochondrial respiration.
-
-
Possible Cause 2: Cell line-specific metabolic plasticity.
-
Solution: Some cancer cells, despite having high baseline LDH, may retain the ability to switch back to mitochondrial respiration. Consider performing a metabolic flux analysis to understand the primary mode of energy production in your cells under your specific culture conditions.
-
-
Possible Cause 3: this compound's dual mechanism.
-
Solution: this compound induces both oxidative stress-related apoptosis and cuproptosis.[2][7] It's possible that in your specific cell model, the cuproptosis pathway is particularly sensitive, even in a highly glycolytic state. Investigate markers of cuproptosis, such as the aggregation of lipoylated mitochondrial enzymes.[7]
-
Issue 3: Low or no LDH release detected in positive control (maximum lysis) wells.
-
Possible Cause 1: Incomplete cell lysis.
-
Possible Cause 2: Low intrinsic LDH levels in the cell line.
-
Solution: Different cell lines express varying amounts of LDH. If the signal is consistently low, you may need to increase the number of cells seeded per well.[10] Ensure you are not exceeding confluency, which could affect cell health and experimental outcomes.
-
Data Presentation
Table 1: Summary of Phase III Clinical Trial Data for this compound in Metastatic Melanoma
| Patient Subgroup (Baseline LDH) | Treatment Arm | Outcome (Progression-Free Survival) | Reference |
| Normal LDH | This compound + Paclitaxel | Statistically significant improvement | [1][4][8][9] |
| Normal LDH | Paclitaxel alone | Baseline | [1][4][8][9] |
| High LDH | This compound + Paclitaxel | No significant improvement | [4][8][9] |
| High LDH | Paclitaxel alone | Baseline | [4][8][9] |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay for this compound Sensitivity
This protocol is for assessing cell membrane damage by quantifying LDH release into the culture supernatant.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO). Include three control groups:
-
Untreated Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) 15 minutes before the end of the experiment.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes to pellet the cells.[11]
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well flat-bottom plate.[10][13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50 µL of this mixture to each well containing the supernatant.[10][13]
-
Incubation & Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][11] The reaction converts a tetrazolium salt (INT) into a red formazan product.[13]
-
Stop Reaction (Optional): Add 50 µL of a stop solution (e.g., 1N HCl) if provided by the kit.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13][14]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound transports copper into mitochondria, inducing ROS and cell death.
Experimental Workflow
Caption: Workflow for assessing this compound sensitivity using LDH as a biomarker.
Logical Relationship Diagram
Caption: Relationship between LDH levels, metabolic state, and this compound sensitivity.
References
- 1. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial Electron Transport Is the Cellular Target of the Oncology Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. praxilabs.com [praxilabs.com]
Validation & Comparative
A Comparative Guide to Copper Ionophores: Elesclomol vs. Disulfiram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elesclomol and disulfiram, two compounds that have garnered significant interest for their roles as copper ionophores in anticancer research. By facilitating the transport of copper ions into cells, these agents can induce potent cytotoxicity, primarily through the generation of reactive oxygen species (ROS) and the recently identified cell death mechanism, cuproptosis. This document summarizes their mechanisms of action, presents comparative experimental data, and details the protocols for key evaluative assays.
Mechanism of Action: A Tale of Two Shuttles
While both this compound and disulfiram function to increase intracellular copper concentrations, their specific mechanisms and subcellular targets differ significantly.
This compound: This investigational drug is recognized for its highly specific targeting of mitochondria.[1][2] this compound first chelates extracellular copper (Cu(II)) in a 1:1 ratio, forming a lipophilic complex that can readily traverse the cell membrane.[1] This complex is then selectively transported to the mitochondria.[2] Within the mitochondrial matrix, Cu(II) is reduced to its more toxic form, Cu(I), a reaction facilitated by ferredoxin 1 (FDX1).[3][4] This redox cycling of copper is a primary driver for the generation of substantial reactive oxygen species (ROS), leading to intense mitochondrial oxidative stress and subsequent apoptosis.[2][3][5]
Furthermore, the accumulation of mitochondrial copper initiated by this compound is a direct trigger for cuproptosis. This novel cell death pathway involves the binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation and the destabilization of iron-sulfur cluster proteins, culminating in proteotoxic stress and cell death.[1][3] this compound has also been shown to induce ferroptosis by degrading the copper-transporting ATPase 1 (ATP7A), which further enhances intracellular copper retention.[4]
Disulfiram (DSF): Originally approved by the FDA as a treatment for alcoholism, disulfiram's anticancer properties are also dependent on copper.[3][6] In the body, DSF is metabolized into diethyldithiocarbamate (DDTC), which is a potent chelator of copper.[3][6] The resulting DSF-Cu or DDTC-Cu complex then enters the cell, increasing the intracellular copper concentration.[6][7] Unlike this compound, disulfiram does not exhibit the same degree of mitochondrial selectivity.[2] The increased intracellular copper leads to the induction of oxidative stress and can inhibit the 26S proteasome, leading to the accumulation of misfolded proteins and triggering apoptosis.[8] DSF/Cu treatment has also been shown to induce other forms of cell death, including autophagy in colorectal cancer.[9]
Comparative Performance: Quantitative Data
The efficacy of this compound and disulfiram can be compared based on their ability to induce cytotoxicity and elevate intracellular copper levels. Studies have shown that this compound is generally more potent and efficient as a copper ionophore.
Table 1: Comparative Cytotoxicity (LC50/IC50 Values)
| Compound | Cell Line | Assay Type | IC50 / LC50 | Reference |
| This compound | MCF7 (Breast) | MTT Assay (48h) | ~100 nM | [10] |
| MDA-MB-231 (Breast) | MTT Assay (48h) | ~100 nM | [10] | |
| Hs294T (Melanoma) | Apoptosis Assay | Potent Activity | [11] | |
| Disulfiram | MCF-7 (Breast) | Viability Assay (72h) | ~0.3 µM | [12] |
| BT474 (Breast) | Viability Assay (72h) | ~0.3 µM | [12] | |
| SK-N-BE(2c) (Neuroblastoma) | Clonogenic Assay (24h) | Biphasic, max kill at 1.7 µM | [13] | |
| H292 (NSCLC) | Clonogenic Assay (24h) | 50-150 nM (with 15 µM Cu) | [14] |
Note: IC50/LC50 values are highly dependent on experimental conditions, including cell line, exposure time, and copper concentration in the media. The biphasic response of disulfiram indicates that at higher concentrations, its cytotoxic effect can decrease before rising again.[8][12][13]
Table 2: Copper Ionophore Efficiency
| Feature | This compound | Disulfiram | Reference |
| Intracellular Copper Increase | Induces a much higher rise in intracellular copper ions at the same concentration. | Effective, but less potent than this compound. | [4] |
| Subcellular Localization | Selectively transports and accumulates copper in the mitochondria. | General increase in intracellular copper, not specific to mitochondria. | [2][4] |
| ROS Induction | Rapid and potent induction of ROS, primarily within the mitochondria. | Induces ROS, contributing to oxidative stress-mediated apoptosis. | [2][5][11] |
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for evaluating and comparing copper ionophores. Below are detailed protocols for key experiments.
3.1. Cell Viability / Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF7, MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat cells with varying concentrations of this compound or disulfiram (often in the presence of a fixed concentration of copper, e.g., 1-10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the LC50 value.[10][15]
-
3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Cell Treatment: Treat cells with this compound or disulfiram for the desired time.
-
Harvesting: Collect and wash the cells once with a warm buffer (e.g., HBSS).
-
Labeling: Resuspend cells in a buffer containing 25 µM H2DCFDA probe and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with warm buffer to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader. An increase in fluorescence indicates a higher level of intracellular ROS.[11]
-
3.3. Intracellular Copper Measurement
-
Principle: The CopperGREEN™ dye is a fluorescent indicator that exhibits increased fluorescence upon binding to Cu(I). It is used to quantify intracellular levels of cuprous copper.
-
Protocol:
-
Cell Treatment: Incubate cells for 24 or 48 hours with the indicated concentrations of the ionophore and copper.
-
Staining: Stain the treated cells with CopperGREEN™ dye according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence of the cell population using flow cytometry. Cells without the dye serve as a blank control. An increase in fluorescence intensity corresponds to an increase in intracellular Cu(I).[16]
-
3.4. Mitochondrial Membrane Potential Assay (JC-1)
-
Principle: The JC-1 probe is a cationic dye that indicates mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Protocol:
-
Cell Treatment: Treat cells with this compound or disulfiram.
-
Harvesting: Collect and resuspend cells in a buffer (e.g., HBSS).
-
Staining: Add the JC-1 probe (e.g., 2 µM) to the cell suspension and incubate for 10-15 minutes at 37°C.
-
Analysis: Analyze the cells by flow cytometry, measuring both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates dissipation of the mitochondrial membrane potential, a hallmark of apoptosis.[11]
-
Summary and Conclusion
Both this compound and disulfiram are effective copper ionophores that induce cancer cell death, but they operate through distinct mechanisms.
-
This compound is a potent, mitochondria-targeting agent.[1][2] Its selective delivery of copper to this organelle results in highly efficient ROS production and the induction of specific cell death pathways like cuproptosis.[1][3] This makes it a valuable tool for studying mitochondrial metabolism and a candidate for targeting cancers that are highly dependent on oxidative phosphorylation.[4][17]
-
Disulfiram , acting through its metabolite DDTC, is a less specific copper ionophore that induces a more generalized cellular stress, including ROS production and proteasome inhibition.[7][8] Its established clinical safety profile as an alcoholism drug makes it an attractive candidate for drug repurposing in oncology.[3][15]
References
- 1. This compound|Copper Ionophore|Induces Cuproptosis [benchchem.com]
- 2. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disulfiram (DSF) acts as a copper ionophore to induce copper-dependent oxidative stress and mediate anti-tumor efficacy in inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of copper in disulfiram-induced toxicity and radiosensitization of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Disulfiram/Copper Complex Induces Autophagic Cell Death in Colorectal Cancer by Targeting ULK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In Vitro Cytotoxic Effect of this compound on Breast Adenocarcinoma Cells Is Enhanced by Concurrent Treatment with Glycolytic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Disulfiram-induced cytotoxicity and endo-lysosomal sequestration of zinc in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disulfiram causes selective hypoxic cancer cell toxicity and radio-chemo-sensitization via redox cycling of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparative Cytotoxic Evaluation of Disulfiram Encapsulated PLGA Nanoparticles on MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effect of Disulfiram and Copper on Cellular Viability, ER Stress and ALDH Expression of Human Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Elesclomol and Other Copper Chelators
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified copper as a critical nutrient for tumor growth and progression, making it a promising therapeutic target. Copper chelators, a class of compounds that bind to copper ions, have emerged as a potential strategy to disrupt copper homeostasis in cancer cells, leading to cytotoxicity. This guide provides a comparative analysis of the cytotoxic effects of Elesclomol, a prominent copper ionophore, against other copper-chelating agents, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Strategies
Copper chelators employ distinct strategies to exert their anticancer effects. These can be broadly categorized into two groups:
-
Copper Ionophores: These agents, such as This compound , Disulfiram (in complex with copper) , and Clioquinol , act by binding to extracellular copper and transporting it into the cell, particularly to the mitochondria. This intracellular influx of copper disrupts cellular redox balance, leading to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cell death through apoptosis or a newly described copper-dependent cell death mechanism known as cuproptosis.[1][2][3]
-
Systemic Copper Depleting Agents: This category includes compounds like Tetrathiomolybdate and Trientine . Their primary mechanism is to reduce the systemic bioavailability of copper, thereby inhibiting copper-dependent processes crucial for tumor growth, such as angiogenesis (the formation of new blood vessels).[4][5] While generally considered less directly cytotoxic to cancer cells in vitro compared to ionophores, their ability to create a copper-deficient environment can sensitize cancer cells to other therapies and inhibit tumor progression.[6]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other copper chelators in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions (e.g., incubation time, presence of exogenous copper), and the specific assay used.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | MCF-7 (Breast) | 0.024 | [7] |
| SK-MEL-5 (Melanoma) | 0.110 | [7] | |
| HL-60 (Leukemia) | 0.009 | [7] | |
| MDA-MB-435 (Melanoma) | ~0.1 | [8] | |
| Disulfiram/Copper Complex | MCF7 (Breast) | 0.449 | [9] |
| OECM-1 (Oral) | < 0.5 (with 0.5 µM DSF) | [6] | |
| IHH4 (Thyroid) | 0.063 | [10] | |
| Clioquinol | Various (8 cell lines) | low µM range | [3] |
| Tetrathiomolybdate | SUM149 (Breast) | Not directly cytotoxic in vitro | [4][11] |
| Trientine | Murine Fibrosarcoma | Not directly cytotoxic in vitro | [5] |
Signaling Pathways of Cytotoxicity
The cytotoxic effects of copper chelators are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and other copper-chelating agents.
This compound-Induced Cytotoxicity
This compound, as a copper ionophore, facilitates the transport of copper into the mitochondria. The subsequent redox cycling of copper generates a surge in reactive oxygen species (ROS), leading to oxidative stress. This triggers downstream signaling cascades, including the activation of JNK and p38 MAPK pathways, which ultimately converge to induce apoptosis.[2][12] Concurrently, this compound can also induce a form of programmed cell death termed cuproptosis, which is dependent on the accumulation of intracellular copper.
Caption: this compound-induced cytotoxic signaling pathway.
Disulfiram/Copper Complex-Induced Cytotoxicity
The combination of Disulfiram and copper forms a complex that also acts as a copper ionophore, leading to increased intracellular copper levels and ROS production. This oxidative stress activates the JNK and other MAPK signaling pathways, culminating in apoptosis. Additionally, the Disulfiram/copper complex has been shown to inhibit the NF-κB signaling pathway, a key regulator of cancer cell survival.
Caption: Disulfiram/Copper complex cytotoxic signaling.
Tetrathiomolybdate-Mediated Anti-Cancer Effects
Tetrathiomolybdate primarily acts by depleting systemic copper levels. This copper depletion inhibits the activity of copper-dependent enzymes and signaling pathways crucial for tumor progression, most notably the NF-κB signaling cascade.[4][11] By inhibiting NF-κB, Tetrathiomolybdate can suppress the expression of pro-angiogenic factors and other molecules involved in metastasis.
Caption: Tetrathiomolybdate's anti-cancer mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (WST-8)
This assay measures the number of viable cells based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in metabolically active cells to a colored formazan product.
Workflow:
Caption: WST-8 cell viability assay workflow.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of the copper chelator and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the copper chelator for the desired time.
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)
This assay utilizes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Culture cells in a 24-well plate.
-
Treat cells with the copper chelator for the desired time.
-
Wash the cells with DMEM or PBS.
-
Add DCFH-DA working solution (typically 10 µM) to each well and incubate for 30 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader (excitation ~485 nm, emission ~535 nm).
Conclusion
This compound and other copper ionophores represent a promising class of anticancer agents that exploit the copper dependency of tumors to induce potent cytotoxicity through ROS generation and cuproptosis. Their mechanism of action is distinct from copper-depleting agents like tetrathiomolybdate and trientine, which primarily exert anti-angiogenic effects. The choice of a particular copper chelator for therapeutic development will depend on the specific cancer type, its metabolic profile, and the desired therapeutic outcome. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further research and development in this exciting area of oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disulfiram/Copper Complex Induces Cytotoxicity in Pancreatic Cancer Cells and 5-Fluorouracil-Resistant Cells through Nuclear Factor E2-Related Factor-2 Suppression and Reactive Oxygen Species Modulation [gutnliver.org]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. The copper-chelating agent, trientine, suppresses tumor development and angiogenesis in the murine hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrathiomolybdate sensitizes ovarian cancer cells to anticancer drugs doxorubicin, fenretinide, 5-fluorouracil and mitomycin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The disulfiram/copper complex induces apoptosis and inhibits tumour growth in human osteosarcoma by activating the ROS/JNK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disulfiram/Copper induces antitumor activity against gastric cancer via the ROS/MAPK and NPL4 pathways - PMC [pmc.ncbi.nlm.nih.gov]
Confirming FDX1 as a Direct Target of Elesclomol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence confirming Ferredoxin 1 (FDX1) as a direct molecular target of the anti-cancer agent Elesclomol. It compares this compound's mechanism of action with alternative copper ionophores and presents supporting data from key experimental methodologies.
Introduction
This compound is a potent copper ionophore that has demonstrated significant anti-tumor activity. Its mechanism of action involves the transport of extracellular copper(II) ions into the mitochondria. Recent research has unequivocally identified the mitochondrial reductase FDX1 as the direct target of the this compound-Cu(II) complex. FDX1 reduces Cu(II) to its more cytotoxic form, Cu(I), initiating a cascade of events leading to a novel form of regulated cell death termed "cuproptosis". This guide summarizes the pivotal experiments that have elucidated this mechanism and provides a comparative overview of this compound's performance.
Mechanism of Action: The Role of FDX1
This compound's therapeutic effect is contingent on the presence of copper and the functional activity of FDX1. The current model suggests the following signaling pathway:
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the interaction between this compound and FDX1.
Table 1: this compound Binding Affinity and Cellular Efficacy
| Parameter | Value | Cell Line/System | Reference |
| This compound-Cu(II) Binding Affinity (Ka) | 1017.1 M-1 | In vitro (physiological pH) | [1] |
| IC50 of this compound (Wild-Type FDX1) | 20 nM | H9c2 cells | [1] |
| IC50 of this compound (FDX1 Knockout) | 122 nM | H9c2 cells | [1] |
| IC50 of this compound-Cu | 130.0 nM | si-NC Huh7 cells | [2] |
| IC50 of this compound-Cu | 193.2 nM | si-LINC02362 Huh7 cells (FDX1 downregulated) | [2] |
Table 2: Comparison with Alternative Copper Ionophores
| Compound | FDX1-Dependence | Mechanism Notes | Reference |
| This compound | High | Directly reduced by FDX1 to release Cu(I) in mitochondria. | [1][3] |
| Disulfiram | Implied | Induces a similar cuproptosis phenotype, and gene expression signatures strongly correlate with this compound. Direct FDX1 reduction is less characterized. | [4] |
| Cu-ATSM | Low | Can deliver copper to mitochondria, but its effect is less dependent on FDX1 compared to this compound. | [1] |
Key Experimental Evidence and Protocols
The confirmation of FDX1 as a direct target of this compound is supported by a confluence of evidence from genetic screening, biochemical assays, and cell viability studies.
Genome-Wide CRISPR-Cas9 Screen
A pivotal experiment that identified FDX1 as essential for this compound's cytotoxicity was a genome-wide CRISPR-Cas9 loss-of-function screen.[3]
Experimental Workflow:
References
- 1. FDX1-dependent and independent mechanisms of this compound-mediated intracellular copper delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LINC02362/hsa-miR-18a-5p/FDX1 axis suppresses proliferation and drives cuproptosis and oxaliplatin sensitivity of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. FDX1 regulates cellular protein lipoylation through direct binding to LIAS - PMC [pmc.ncbi.nlm.nih.gov]
Elesclomol Demonstrates Potent Activity in Platinum-Resistant Cancer Models by Inducing Copper-Dependent Cell Death
For Immediate Release:
[City, State] – [Date] – New comparative analyses of preclinical data reveal that elesclomol, a first-in-class investigational agent, shows significant efficacy in cancer models resistant to platinum-based chemotherapy. By inducing a novel form of cell death known as cuproptosis, this compound offers a promising therapeutic strategy for patients with platinum-resistant tumors, a major challenge in oncology. This guide provides a comprehensive overview of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
This compound's unique mechanism of action targets the high metabolic rate of cancer cells, particularly those that have developed resistance to platinum agents like cisplatin and carboplatin. These resistant cells often exhibit increased reliance on mitochondrial respiration, making them uniquely vulnerable to this compound's ability to induce catastrophic oxidative stress and cuproptosis through the accumulation of copper in the mitochondria.
Comparative Efficacy in Platinum-Resistant Models
Preclinical studies have demonstrated this compound's potent cytotoxic effects in various platinum-resistant cancer cell lines. While direct head-to-head comparative studies with other agents in platinum-resistant ovarian cancer models are limited in publicly available literature, data from lung cancer models and clinical trials in other cancers provide valuable insights into its potential.
| Compound | Cancer Model | Cell Line | IC50 (nM) | Key Findings |
| This compound | Cisplatin-Resistant Lung Cancer | SCLCSR2, NSCLCSC, LE | 5-10 | This compound selectively kills cisplatin-resistant cells with 4-10 times lower IC50 values compared to parental, sensitive cells.[1][2][3] |
| Cisplatin | Cisplatin-Sensitive Ovarian Cancer | A2780 | 3,253 (μg/mL) | Demonstrates baseline sensitivity in non-resistant cells.[4] |
| Cisplatin | Cisplatin-Resistant Ovarian Cancer | A2780cis | 10,580 (μg/mL) | Shows a significant increase in IC50, indicating acquired resistance.[4] |
| Carboplatin | Ovarian Cancer | OVCAR3 | <40 (μM) | Classified as sensitive.[5] |
| Carboplatin | Ovarian Cancer | Kuramochi, OVCAR8 | >85 (μM) | Classified as highly resistant.[5] |
Note: Direct comparative IC50 values for this compound and platinum agents in the same platinum-resistant ovarian cancer cell line were not available in the reviewed literature. The data presented is from different studies and cancer types to provide a broader context of this compound's potency.
In a Phase II clinical trial involving patients with recurrent or persistent platinum-resistant ovarian, fallopian tube, or primary peritoneal cancer, the combination of this compound with paclitaxel was well-tolerated.[6][7][8] While the overall response rate did not meet the predefined criteria for further investigation in the broad patient population, a subgroup of patients with normal baseline lactate dehydrogenase (LDH) levels showed a trend towards improved progression-free survival, highlighting the importance of patient selection based on metabolic biomarkers.[6]
Mechanism of Action: Inducing Cuproptosis
This compound's primary mechanism of action involves the induction of cuproptosis, a recently discovered form of copper-dependent cell death.[4][9][10][11][12] This process is distinct from other cell death mechanisms like apoptosis and ferroptosis.
Caption: this compound facilitates copper uptake into mitochondria, leading to cuproptosis.
The process begins with this compound binding to extracellular copper (Cu(II)) and transporting it into the cancer cell.[9][10] Within the mitochondria, the copper is reduced to its more toxic form, Cu(I), by ferredoxin 1 (FDX1).[4][9][10] This accumulation of Cu(I) leads to the aggregation of lipoylated proteins within the tricarboxylic acid (TCA) cycle, causing proteotoxic stress and ultimately, a unique form of cell death termed cuproptosis.[4][9][10][12]
Experimental Protocols
To facilitate further research and validation of these findings, detailed protocols for key in vitro experiments are provided below.
Induction of Cisplatin Resistance in Ovarian Cancer Cell Lines
This protocol describes a common method for generating platinum-resistant cancer cell lines for in vitro studies.
Caption: Generation and analysis of platinum-resistant cancer cell lines.
Protocol:
-
Cell Culture: The human ovarian cancer cell line A2780 is cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9][10]
-
Induction of Resistance: Cells are continuously exposed to stepwise increasing concentrations of cisplatin, starting from 0.5 µM and gradually increasing to 2.6 µM over a period of 6 months.[9][10]
-
Isolation of Resistant Sublines: Three resistant sublines are collected at different stages of resistance development.
-
Verification of Resistance: The resistance of the established sublines is confirmed by comparing their IC50 values for cisplatin to that of the parental A2780 cell line using a clonogenic survival assay or a cell viability assay such as the WST-1 assay.[9][10] Resistant sublines typically exhibit a 5- to 12-fold increase in resistance to cisplatin.[9][11]
Cell Viability (WST-1) Assay
This assay is used to determine the cytotoxic effects of this compound and other compounds on cancer cells.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
WST-1 reagent
-
Microplate reader (ELISA reader)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.1 to 5 x 10^4 cells/well in 100 µL of culture medium.[13][14]
-
Compound Treatment: After 24 hours of incubation, add various concentrations of this compound or other test compounds to the wells.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[13][14]
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[13][14]
-
Final Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[13][14]
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 420-480 nm using a microplate reader. A reference wavelength of >600 nm is used for background subtraction.[8][13]
Reactive Oxygen Species (ROS) Assay
This protocol measures the intracellular ROS levels induced by this compound.
Materials:
-
Carboxy-H2DCFDA probe (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS) with Ca/Mg
-
Flow cytometer
Protocol:
-
Cell Preparation: Treat cells with this compound for the desired time.
-
Probe Loading: Collect and wash the cells once with warm HBSS/Ca/Mg buffer. Label the cells with 25 µM DCF-DA probe for 30 minutes at 37°C in the dark.[7]
-
Washing: Wash the cells three times with warm HBSS/Ca/Mg buffer.[7]
-
Flow Cytometry: Determine the ROS levels (fluorescence intensity) by flow cytometry with excitation at 495 nm and emission at 529 nm.[7]
Conclusion
This compound represents a promising therapeutic agent for platinum-resistant cancers, a significant unmet medical need. Its novel mechanism of inducing cuproptosis in cells with high mitochondrial metabolism provides a targeted approach to overcome resistance to conventional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate its comparative efficacy and to identify patient populations most likely to benefit from this innovative treatment strategy.
References
- 1. Cell-intrinsic platinum response and associated genetic and gene expression signatures in ovarian cancer cell lines and isogenic models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on cuproptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Phase II Evaluation of this compound Sodium and Weekly Paclitaxel in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube or Primary Peritoneal Cancer: an NRG Oncology/Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II evaluation of this compound sodium and weekly paclitaxel in the treatment of recurrent or persistent platinum-resistant ovarian, fallopian tube or primary peritoneal cancer: An NRG oncology/gynecologic oncology group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Signaling Mechanism of Cuproptosis Activating cGAS-STING Immune Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in the treatment of platinum resistant epithelial ovarian cancer: an update on standard and experimental therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Effects of Elesclomol with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Elesclomol with conventional chemotherapy agents. This compound, a novel investigational drug, has demonstrated the ability to enhance the efficacy of various chemotherapies by inducing oxidative stress in cancer cells. This document summarizes key preclinical findings, details experimental methodologies, and illustrates the underlying molecular mechanisms.
Overview of this compound's Synergistic Action
This compound is a first-in-class oxidative stress inducer that functions as a copper ionophore, selectively transporting copper into the mitochondria of cancer cells.[1] This leads to a rapid generation of reactive oxygen species (ROS), pushing the already high oxidative stress levels in cancer cells beyond a critical threshold and triggering apoptosis.[2] This mechanism of action makes this compound a promising candidate for combination therapy, as many chemotherapeutic agents induce a metabolic shift in cancer cells, making them more reliant on mitochondrial oxidative phosphorylation and thus more susceptible to this compound's effects.[3]
Preclinical studies have demonstrated synergistic or additive effects when this compound is combined with various classes of chemotherapy drugs, including taxanes (paclitaxel) and anthracyclines (doxorubicin).[4] The combination therapies have been shown to lead to enhanced cancer cell growth inhibition and increased apoptosis compared to single-agent treatments.[4]
Comparative Performance with Chemotherapy Agents
The following tables summarize the findings from preclinical studies investigating the synergistic effects of this compound with paclitaxel and doxorubicin in human breast cancer cell lines. While the studies qualitatively describe synergistic effects, specific quantitative synergy values like the Combination Index (CI) were often reported in supplementary materials and are not included here.
Table 1: Synergistic Effects of this compound and Paclitaxel on Breast Cancer Cell Lines
| Cell Line | This compound Concentration | Paclitaxel Concentration | Observed Effects | Reference |
| MCF-7 | 0.1 µM / 1 µM | 0.01 µM | Enhanced inhibition of cell growth compared to single agents. | [5] |
| MDA-MB-231 | 0.1 µM / 1 µM | 0.01 µM | Potentiated paclitaxel-induced apoptosis and suppression of cell growth. | [4][5] |
Table 2: Synergistic Effects of this compound and Doxorubicin on Breast Cancer Cell Lines
| Cell Line | This compound Concentration | Doxorubicin Concentration | Observed Effects | Reference |
| MCF-7 | 0.1 µM / 1 µM | 0.1 µM | Enhanced inhibition of cell growth compared to single agents. | [5] |
| MDA-MB-231 | 0.1 µM / 1 µM | 0.1 µM | Potentiated doxorubicin-induced apoptosis and suppression of cell growth. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Chemotherapy agent (e.g., paclitaxel, doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound, the chemotherapy agent, and their combinations in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Pathways
This technique is used to detect the activation of specific signaling proteins, such as JNK and p38 MAPK.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's synergistic action and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound's synergistic effect.
Caption: General experimental workflow for investigating synergy.
Conclusion
The combination of this compound with conventional chemotherapy agents like paclitaxel and doxorubicin presents a promising strategy to enhance anticancer efficacy. The underlying mechanism, driven by the induction of mitochondrial oxidative stress, offers a targeted approach against cancer cells that have developed a reliance on oxidative phosphorylation. The provided experimental protocols and workflow diagrams serve as a guide for researchers aiming to further investigate and quantify the synergistic potential of this compound in various cancer models. Future studies should focus on obtaining robust quantitative data, such as Combination Index values, to rigorously assess the level of synergy and to inform the design of future clinical trials.
References
- 1. Evaluation of alternative in vivo drug screening methodology: a single mouse analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, counteracted by Akt survival signaling, enhances the apoptotic effect of chemotherapy drugs in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Predicting Patient Response to Elesclomol: A Comparative Guide to Potential Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Elesclomol, an investigational first-in-class drug, has shown promise in oncology by inducing oxidative stress and a novel form of copper-dependent cell death, termed cuproptosis, in cancer cells.[1][2][3] Its unique mechanism of action, which targets mitochondrial metabolism, suggests that not all patients will respond equally.[1][3][4] Identifying predictive biomarkers is therefore critical for patient stratification and for maximizing the therapeutic potential of this compound. This guide provides a comparative overview of potential biomarkers for predicting patient response to this compound, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Threat to Cancer Cells
This compound's primary anticancer activity stems from its ability to transport copper into the mitochondria of cancer cells.[5] This triggers a cascade of events leading to cell death through two main pathways:
-
Induction of Oxidative Stress: this compound chelates with copper (Cu(II)) in the plasma and facilitates its uptake into cancer cells. Within the mitochondria, the copper is reduced from Cu(II) to Cu(I), a reaction that generates a surge of reactive oxygen species (ROS).[5] Cancer cells already operate under a state of heightened oxidative stress compared to normal cells, and this additional ROS burden pushes them past a critical threshold, initiating apoptosis (programmed cell death).[6]
-
Cuproptosis: A more recently elucidated mechanism is cuproptosis, a distinct form of programmed cell death triggered by copper accumulation.[1][7] this compound, as a copper ionophore, directly contributes to this process.[2][3] The excess copper in the mitochondria leads to the aggregation of lipoylated enzymes involved in the tricarboxylic acid (TCA) cycle and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and cell death.[7]
Predictive Biomarkers for this compound Response
The efficacy of this compound is intrinsically linked to a cancer cell's metabolic state, particularly its reliance on mitochondrial respiration. This has led to the investigation of several biomarkers to predict patient sensitivity.
Lactate Dehydrogenase (LDH): A Key Indicator of Metabolic Phenotype
Serum LDH level has emerged as a significant predictive biomarker for this compound response.[1][4] LDH is a crucial enzyme in anaerobic glycolysis.[4] Elevated serum LDH levels are often indicative of tumor hypoxia and a metabolic shift towards glycolysis, a state where cancer cells are less dependent on the mitochondrial oxidative phosphorylation that this compound targets.[1][4]
Clinical trial data has shown that patients with lower baseline serum LDH levels experience a more significant benefit from this compound treatment, specifically in combination with paclitaxel for metastatic melanoma.[1] Conversely, patients with high LDH levels showed little to no improvement, suggesting resistance to the drug.[1]
Table 1: LDH as a Predictive Biomarker for this compound Response
| Biomarker | Patient Population | Correlation with this compound Response | Supporting Evidence |
| Low Serum LDH | Metastatic Melanoma | Positive | In a Phase III clinical trial, the addition of this compound to paclitaxel improved progression-free survival in patients with normal baseline LDH.[1] |
| High Serum LDH | Metastatic Melanoma | Negative | The same trial showed no benefit for patients with high baseline LDH.[1] |
Other Potential Biomarkers
While LDH is the most clinically validated biomarker for this compound, other markers related to oxidative stress and copper metabolism could also play a predictive role.
Table 2: Comparison of Potential Predictive Biomarkers for this compound
| Biomarker Category | Specific Biomarker | Rationale for Prediction | Current Status of Validation |
| Metabolic State | Lactate Dehydrogenase (LDH) | High LDH indicates reliance on glycolysis, suggesting resistance to mitochondria-targeting this compound.[1][4] | Clinically evaluated in melanoma trials.[1] |
| Oxidative Stress | Malondialdehyde (MDA) | As a marker of lipid peroxidation, elevated MDA could indicate a cellular environment susceptible to further ROS induction by this compound.[8] | Investigated as a general cancer biomarker, but not specifically for this compound.[8] |
| 8-iso-Prostaglandin F2α | Another marker of oxidative stress that could correlate with sensitivity to pro-oxidant drugs.[8] | Investigated in breast cancer, but not specifically for this compound.[8] | |
| Derivatives of Reactive Oxygen Metabolites (d-ROMs) | A measure of overall oxidative stress that may predict prognosis in some cancers.[9][10] | Explored as a prognostic marker in colorectal cancer.[9][10] | |
| Copper Metabolism | Ceruloplasmin (CP) | As the primary copper-carrying protein in the blood, its levels could influence the amount of copper available for this compound to transport.[1] | Used as a biomarker for systemic copper deficiency.[1] |
| Copper Transporter 1 (CTR1) | High expression of this copper uptake transporter could enhance this compound's efficacy. | Preclinical evidence suggests a role in copper transport and angiogenesis.[1] | |
| ATP7A/ATP7B | These copper efflux pumps could confer resistance by removing copper from cells. Reduced expression might increase sensitivity.[1] | Known to be involved in copper homeostasis.[1] |
Experimental Protocols
Measurement of Serum Lactate Dehydrogenase (LDH)
Objective: To quantify the level of LDH in patient serum as a predictive biomarker for this compound response.
Methodology:
-
Sample Collection: Collect whole blood from patients via venipuncture into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes to separate the serum.
-
LDH Assay: Use a commercially available LDH cytotoxicity assay kit. The assay measures the activity of LDH released from cells, which is proportional to the amount of LDH in the serum. The assay is based on a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Quantification: Measure the absorbance of the formazan product at 490 nm using a spectrophotometer. The amount of color formed is proportional to the amount of LDH.
-
Data Analysis: Compare the patient's serum LDH level to a standard reference range to determine if it is elevated.
Analysis of Oxidative Stress Markers (e.g., MDA)
Objective: To measure markers of oxidative stress in patient plasma to assess baseline levels of oxidative damage.
Methodology:
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
MDA Assay (TBARS Assay): A common method to measure malondialdehyde is the Thiobarbituric Acid Reactive Substances (TBARS) assay.
-
Mix plasma samples with a solution of thiobarbituric acid (TBA).
-
Incubate the mixture at high temperature (e.g., 95°C) to allow MDA to react with TBA.
-
This reaction forms a pink-colored product.
-
Measure the absorbance of the product at approximately 532 nm using a spectrophotometer.
-
-
Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Signaling Pathways and Experimental Workflows
Caption: this compound-induced oxidative stress pathway.
Caption: this compound-induced cuproptosis pathway.
Caption: Patient stratification workflow for this compound.
Conclusion and Future Directions
The available evidence strongly supports the use of serum LDH as a predictive biomarker for stratifying patients who are most likely to respond to this compound.[1][4] Low LDH levels, indicating a greater reliance on mitochondrial metabolism, correlate with a favorable response to the drug.[1][4] While other biomarkers related to oxidative stress and copper metabolism are mechanistically plausible, they require further clinical validation.
Future research should focus on:
-
Prospective clinical trials to validate the predictive power of LDH in broader cancer types beyond melanoma.
-
Investigating the predictive utility of a multi-biomarker panel , combining LDH with markers of oxidative stress and copper metabolism to enhance predictive accuracy.
-
Exploring genomic and proteomic approaches to identify novel biomarkers associated with mitochondrial dependency and copper homeostasis.
By refining our ability to select the right patients, we can unlock the full potential of innovative therapies like this compound and advance the paradigm of personalized medicine in oncology.
References
- 1. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy | springermedizin.de [springermedizin.de]
- 5. The oncology drug this compound selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Oxidative Stress as a Biomarker for Predicting the Prognosis of Patients with Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
Elesclomol's Anti-Cancer Activity: A Comparative Analysis in Normoxic vs. Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer agent Elesclomol's activity under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. Understanding these differences is critical for the strategic development and application of this compound in cancer therapy, as the tumor microenvironment is often characterized by significant hypoxia.
Executive Summary
This compound is a potent anti-cancer agent that functions as a copper ionophore, inducing high levels of oxidative stress within cancer cells. Its primary mechanism involves the transport of copper to the mitochondria, leading to the generation of reactive oxygen species (ROS) and subsequent apoptotic cell death.[1][2] However, the efficacy of this compound is intrinsically linked to the metabolic state of the cancer cell, which is heavily influenced by oxygen availability.
Under normoxic conditions , cancer cells with active mitochondrial respiration are highly susceptible to this compound-induced cytotoxicity. The drug effectively leverages the cell's own respiratory processes to generate lethal levels of ROS.
Conversely, under hypoxic conditions , many cancer cells undergo a metabolic shift to glycolysis, reducing their reliance on mitochondrial respiration.[3][4] This adaptive mechanism can confer resistance to this compound. The hypoxia-inducible factor-1α (HIF-1α) plays a central role in this metabolic reprogramming, in part through the upregulation of the NAC1-PDK3 axis, which suppresses mitochondrial function.[3][5] Despite this, some studies indicate that hypoxia can increase the cellular uptake of this compound, suggesting a complex interplay of factors governing its activity.[6]
Quantitative Analysis of this compound's Activity
The following tables summarize the available quantitative data comparing the effects of this compound and its derivatives under normoxic and hypoxic conditions.
| Cell Line | Compound | Condition | Cell Survival (%) | Citation |
| U-87MG | [⁶⁴Cu][Cu(ES)] | Normoxia | 3.5 ± 1.8 | [6] |
| U-87MG | [⁶⁴Cu][Cu(ES)] | Hypoxia | 5.1 ± 1.4 | [6] |
| 22Rv1 | [⁶⁴Cu][Cu(ES)] | Normoxia | Lower survival | [6] |
| 22Rv1 | [⁶⁴Cu][Cu(ES)] | Hypoxia | Higher survival (more resistant) | [6] |
| PC3 | [⁶⁴Cu][Cu(ES)] | Normoxia | Lower survival | [6] |
| PC3 | [⁶⁴Cu][Cu(ES)] | Hypoxia | Higher survival (more resistant) | [6] |
| Cell Line | Treatment | Condition | ROS Production | Citation |
| HeLa | Control | Normoxia | Baseline | [5] |
| HeLa | Control | Hypoxia | Lower than Normoxia | [5] |
| HeLa | NAC1 siRNA | Hypoxia | Increased vs. Control Hypoxia | [5] |
| HeLa | NAC1 siRNA + this compound | Hypoxia | Further increased | [5] |
| SKOV3 | Control | Normoxia | Baseline | [5] |
| SKOV3 | Control | Hypoxia | Lower than Normoxia | [5] |
| SKOV3 | NAC1 siRNA | Hypoxia | Increased vs. Control Hypoxia | [5] |
| SKOV3 | NAC1 siRNA + this compound | Hypoxia | Further increased | [5] |
| Cell Line | Treatment | Condition | Apoptosis | Citation |
| HeLa | NAC1 siRNA | Hypoxia | Increased cleaved PARP and Caspase-3 | [5] |
| HeLa | NAC1 siRNA + NAC | Hypoxia | Decreased cleaved PARP and Caspase-3 | [5] |
Signaling Pathways and Mechanisms of Action
The differential activity of this compound in normoxic versus hypoxic conditions is governed by distinct signaling pathways.
Caption: Signaling pathways of this compound under normoxic versus hypoxic conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human cancer cell lines such as U-87MG (glioblastoma), 22Rv1 and PC3 (prostate cancer), HeLa (cervical cancer), and SKOV3 (ovarian cancer) are commonly used.[5][6]
-
Normoxic Conditions: Cells are cultured in a standard humidified incubator at 37°C with 5% CO₂ and 20% O₂.[5]
-
Hypoxic Conditions: Cells are placed in a hypoxic chamber or incubator with a gas mixture of 1% O₂, 5% CO₂, and balanced nitrogen at 37°C for the desired duration (typically 4-24 hours) prior to and during treatment.[5][6]
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment.
-
Cells are seeded in 6-well plates at a low density (e.g., 400 cells/well) and allowed to attach for 24 hours.
-
For hypoxic experiments, plates are moved to a hypoxic chamber for 4 hours before treatment.
-
Cells are treated with various concentrations of this compound or the vehicle control.
-
After treatment, the cells are returned to normoxic conditions and incubated for a period that allows for colony formation (typically 7-14 days).
-
Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the vehicle-treated control.[6]
Measurement of Reactive Oxygen Species (ROS)
-
Cells are seeded in multi-well plates and subjected to normoxic or hypoxic conditions.
-
Cells are treated with this compound for the specified time.
-
A fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells and incubated.
-
The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or flow cytometer.[5]
Apoptosis Assay
Apoptosis can be assessed by various methods, including Western blotting for apoptosis markers and Annexin V staining.
-
Western Blotting:
-
Treated cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against apoptosis markers like cleaved PARP and cleaved Caspase-3, followed by a secondary antibody.
-
Bands are visualized using a chemiluminescence detection system.[5]
-
-
Annexin V Staining:
-
Treated cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5]
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing this compound's activity in normoxic and hypoxic conditions.
Caption: General experimental workflow for comparative analysis.
Conclusion
The anti-cancer activity of this compound is significantly influenced by the oxygenation status of the tumor microenvironment. While highly effective in normoxic cancer cells that rely on mitochondrial respiration, its efficacy can be diminished in hypoxic, glycolytic cells. However, strategies to overcome this resistance, such as the inhibition of the NAC1-PDK3 pathway, show promise in enhancing this compound's therapeutic potential in the hypoxic tumor core.[5] Future research and clinical development of this compound should consider the metabolic phenotype of the target tumors and potentially co-administer agents that modulate cellular metabolism to maximize its anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel insights into anticancer mechanisms of this compound: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Silencing of NAC1 Expression Induces Cancer Cells Oxidative Stress in Hypoxia and Potentiates the Therapeutic Activity of this compound [frontiersin.org]
- 6. In vitro and in vivo characterization of [64Cu][Cu(this compound)] as a novel theranostic agent for hypoxic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Elesclomol-Induced Cell Death as Non-Apoptotic Cuproptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The investigational anticancer agent Elesclomol has historically been characterized as an inducer of apoptosis via oxidative stress. However, recent discoveries have redefined its mechanism of action, establishing a novel form of regulated cell death known as cuproptosis. This guide provides a comprehensive comparison between this compound-induced cuproptosis and classical apoptosis, offering experimental data and detailed protocols to validate this distinction in a research setting.
Differentiating Hallmarks: Cuproptosis vs. Apoptosis
This compound, in the presence of copper, induces a unique cascade of events centered on mitochondrial metabolism, which is biochemically distinct from the well-established apoptotic pathway. While both processes culminate in cell death, the underlying molecular machinery is fundamentally different. Apoptosis is a tightly regulated process executed by caspase proteases, whereas cuproptosis is a caspase-independent mechanism triggered by copper-dependent proteotoxic stress.
Recent studies confirm that cell death induced by this compound and copper is not preventable by inhibitors of apoptosis, ferroptosis, or necroptosis.[1][2] Furthermore, treatment with this compound does not lead to the activation of caspase-3, a key executioner in the apoptotic cascade.[2][3]
The table below summarizes the key quantitative and qualitative differences between these two cell death modalities.
| Feature | This compound-Induced Cuproptosis | Classical Apoptosis (e.g., via Etoposide) |
| Primary Inducer | This compound + Copper Ions | DNA damage, growth factor withdrawal, death receptor ligation |
| Key Mediator | Ferredoxin 1 (FDX1) | Caspase-9 (intrinsic), Caspase-8 (extrinsic) |
| Executioner | Copper-dependent protein aggregation | Cleaved Caspase-3, -7 |
| Caspase-3/7 Activity | No significant increase[1][2] | Significant increase |
| DNA Fragmentation (TUNEL) | Generally negative | Positive, resulting in nuclear blebbing |
| Key Biochemical Events | Aggregation of lipoylated proteins (e.g., DLAT)[3][4], Loss of Fe-S cluster proteins | Cytochrome c release from mitochondria into cytosol, Apoptosome formation |
| Morphological Changes | Mitochondrial cristae loss | Cell shrinkage, chromatin condensation, apoptotic body formation |
| Inhibition | Copper chelators (e.g., tetrathiomolybdate) | Pan-caspase inhibitors (e.g., Z-VAD-FMK)[5][6] |
Signaling Pathways: A Visual Comparison
The signaling cascades for cuproptosis and intrinsic apoptosis are initiated and executed by distinct molecular players.
Experimental Validation Workflow
To empirically validate that this compound induces non-apoptotic cuproptosis, a series of experiments should be conducted to probe for the distinct hallmarks of each pathway. An apoptosis inducer like Etoposide should be used as a positive control for apoptosis, while a vehicle control (DMSO) serves as the negative baseline.
Key Experimental Protocols
Below are detailed methodologies for the crucial experiments outlined in the workflow.
Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Cuproptosis induced by this compound is expected to decrease viability, which can be rescued by a copper chelator.
-
Materials:
-
Cells of interest (e.g., HCT116, A549)
-
96-well plates
-
This compound, Copper (II) Chloride (CuCl₂), Etoposide
-
Tetrathiomolybdate (TTM, copper chelator)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare treatment media:
-
Vehicle control (DMSO)
-
This compound (e.g., 50 nM) + CuCl₂ (e.g., 2 µM)
-
This compound + CuCl₂ + TTM (e.g., 100 µM)
-
Etoposide (e.g., 50 µM) as a positive control for cell death.
-
-
Aspirate the old media and add 100 µL of the respective treatment media to the wells.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot for Cuproptosis and Apoptosis Markers
This technique allows for the detection and relative quantification of key protein markers that differentiate the two pathways.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FDX1, anti-Lipoic Acid (for detecting lipoylated DLAT), anti-cleaved Caspase-3, anti-β-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
-
Procedure:
-
Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Expect to see decreased FDX1 and increased lipoylated DLAT in this compound-treated samples, and a strong cleaved caspase-3 signal in etoposide-treated samples.
-
Immunofluorescence for DLAT Aggregation
This imaging technique visualizes the subcellular localization and aggregation of the DLAT protein, a key hallmark of cuproptosis.
-
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-DLAT
-
Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells on coverslips as described in the viability assay.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with anti-DLAT primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS and mount the coverslip onto a microscope slide.
-
Image using a fluorescence or confocal microscope. Look for punctate, aggregated DLAT staining within the mitochondria of this compound-treated cells, compared to the diffuse mitochondrial staining in control and etoposide-treated cells.[4]
-
TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.
-
Materials:
-
Commercial TUNEL assay kit (fluorescent)
-
Cells grown on glass coverslips
-
DNase I (for positive control)
-
-
Procedure:
-
Treat cells on coverslips as previously described. Include a positive control by treating a coverslip of vehicle-treated cells with DNase I to induce DNA breaks.
-
Fix and permeabilize cells according to the kit manufacturer's instructions (typically with PFA and Triton X-100).
-
Follow the kit's protocol for the TUNEL reaction, which involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (fluorescently labeled) nuclei. A high percentage of TUNEL-positive cells is expected in the etoposide-treated group, while the this compound-treated group should be comparable to the negative control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Cuproptosis: a new form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.broadinstitute.org [sites.broadinstitute.org]
- 4. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Elesclomol: A Procedural Guide
Introduction: Elesclomol is an investigational drug and a potent copper ionophore that induces oxidative stress, apoptosis, and cuproptosis in cells.[1][2][3][4][5] Due to its hazardous nature, it requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[6] This guide provides essential, step-by-step instructions for the proper disposal of this compound waste and its containers.
I. Immediate Safety and Handling
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and impervious clothing to avoid contact with skin and eyes.[7] If handling the powdered form, avoid dust formation and use a suitable respirator in a well-ventilated area.[7][8]
-
Emergency Stations: Ensure an accessible safety shower and eye wash station are available.[7]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources.[7][8]
II. Step-by-Step Disposal Procedure
This compound waste must be treated as hazardous chemical waste. Never dispose of it via standard trash or sewer systems.[8][9]
Step 1: Waste Segregation and Collection
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., gloves, absorbent pads), and solutions.
-
Place the waste into a suitable, closed, and clearly labeled hazardous waste container.[8][9] Use sturdy, chemically resistant containers and ensure they are kept closed except when adding waste.[9]
-
Do not mix this compound with incompatible wastes.[9]
Step 2: Arrange for Professional Disposal
-
The primary and recommended method for this compound disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[10]
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[7][10]
Step 3: Decontamination of Empty Containers
-
Initial Rinse: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[9]
-
Subsequent Rinses: For standard containers, they can be triply rinsed (or equivalent).[8] After thorough rinsing and drying, the container may be offered for recycling or reconditioning.[8]
-
Final Disposal of Containers: As an alternative to recycling, the rinsed and dried packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[8]
III. Data Summary for this compound Disposal
The following table summarizes key information and recommendations for the disposal of this compound.
| Parameter | Recommendation / Data | Source |
| Disposal Method | Licensed Chemical Destruction Plant or Controlled Incineration. | [8] |
| Sewer Discharge | Prohibited. Do not discharge to sewer systems. | [8][9] |
| Environmental Release | Discharge into the environment must be avoided. | [8][10] |
| Container Type | Suitable, closed, chemically resistant, and properly labeled containers. | [8][9] |
| Empty Container Rinse | The first rinse must be collected as hazardous waste. | [9] |
| Regulatory Compliance | Must comply with all local, state, and federal regulations. | [7][10] |
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a copper ionophore targeting mitochondrial metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
